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  • Product: 1-Acetyl-5-methyl-6-nitro-indazole
  • CAS: 75844-29-0

Core Science & Biosynthesis

Foundational

1-Acetyl-5-methyl-6-nitro-1H-indazole (CAS 75844-29-0): Structural Analysis, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry and rational drug design, functionalized indazoles serve as critical pharmacophores due to their bioisosteric relationship with purines. 1-Acetyl-5-methyl-6-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized indazoles serve as critical pharmacophores due to their bioisosteric relationship with purines. 1-Acetyl-5-methyl-6-nitro-1H-indazole (CAS: 75844-29-0) is a highly specialized intermediate engineered primarily for the synthesis of complex quinazoline derivatives and linear benzoallopurinols[1].

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a carefully designed system. The strategic placement of the N1-acetyl group is not an end-goal; rather, it is a crucial protective mechanism that dictates the success of downstream side-chain oxidations. This whitepaper deconstructs the structural logic, physicochemical properties, and self-validating synthetic protocols associated with this vital building block.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 1-Acetyl-5-methyl-6-nitro-1H-indazole is essential for optimizing reaction conditions and analytical verification. The compound features a strongly electron-withdrawing nitro group at C6, an oxidizable benzylic methyl group at C5, and a protective acetyl moiety at N1[2][3].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 1-(5-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one
CAS Registry Number 75844-29-0
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
Canonical SMILES CC(=O)N1N=CC2=C1C=C(=O)C(C)=C2
Appearance Colorless to light-yellow elongated crystalline needles
Melting Point 180°C – 182°C
Downstream Utility Precursor for 1-acetyl-6-nitro-1H-indazole-5-carboxylic acid

Mechanistic Rationale: The N1-Protection Strategy

A common pitfall in indazole chemistry is the vulnerability of the electron-rich pyrazole-fused ring to harsh oxidative conditions. The ultimate goal in many drug development pathways (such as the synthesis of benzoallopurinols) is to convert the C5-methyl group into a C5-carboxylic acid[1].

The Causality of Experimental Choice: If one were to subject 5-methyl-6-nitro-1H-indazole directly to strong oxidants (like Chromic Acid/Jones Reagent), the unprotected N-H moiety would lead to oxidative cleavage or uncontrolled degradation of the indazole core. By introducing an acetyl group at the N1 position, we achieve two critical outcomes:

  • Steric and Electronic Shielding: The acetyl group pulls electron density away from the indazole core via resonance, deactivating the ring system against electrophilic and oxidative attack.

  • Regioselective Direction: The deactivation of the core ensures that oxidation is strictly localized to the benzylic C5-methyl group.

Regioselectivity Indazole 5-Methyl-6-nitro-1H-indazole (Tautomeric Mixture) Pyridine Pyridine / Ac2O Equilibrium Shift Indazole->Pyridine Base addition Anion Indazolyl Intermediate (Charge Delocalization) Pyridine->Anion N-H activation Attack Nucleophilic Attack (on Acetic Anhydride) Anion->Attack N1 is sterically more accessible Product Thermodynamic Product (N1-Acetyl Indazole) Attack->Product Acetylation

Fig 1. Regioselective N1-acetylation mechanism of the indazole core under basic conditions.

Experimental Workflows: A Self-Validating System

The following protocols are designed as self-validating systems. Every reagent and temperature parameter serves a specific thermodynamic or kinetic purpose, ensuring high fidelity in the synthesis of[1].

Protocol A: N-Acetylation of 5-Methyl-6-nitro-1H-indazole

This step establishes the protective N1-acetyl group.

  • Reagent Preparation: Suspend 5.0 g (28.2 mmol) of 5-methyl-6-nitro-1H-indazole in a solvent matrix of glacial acetic acid (50 mL) and acetic anhydride (100 mL).

    • Causality: Acetic acid acts as an excellent solubilizing agent for the starting material, while the massive excess of acetic anhydride drives the Le Chatelier equilibrium entirely toward the acetylated product.

  • Reaction Maturation: Stir the mixture at room temperature. Within 15 minutes, the solution will turn light-yellow, and initial crystallization of the acetylated product will begin.

  • Self-Purifying Crystallization: Allow the reaction to stand for 45 minutes at room temperature, followed by 15 hours at 4°C.

    • Causality: The temperature drop to 4°C capitalizes on the differential solubility between the starting material and the target compound. The target compound (CAS 75844-29-0) selectively crashes out of the solution as elongated colorless needles, effectively self-purifying without the need for column chromatography.

  • Isolation: Filter the needles and wash with cold solvent. (Yields typically reflect high conversion efficiency).

Protocol B: Downstream Side-Chain Oxidation

This step converts the C5-methyl group to a carboxylic acid, utilizing the N1-acetyl protection.

  • Acidic Suspension: Suspend 11.0 g (50 mmol) of the 1-acetyl-5-methyl-6-nitro-indazole in 250 mL of concentrated sulfuric acid (H₂SO₄). Chill the reactor strictly to +5°C using an ice bath.

    • Causality: Concentrated H₂SO₄ acts as both the solvent and the dehydrating agent necessary to generate the highly reactive chromic acid in situ.

  • Oxidant Addition: Slowly add 25 g of Chromic Trioxide (CrO₃) in portions over 5 minutes.

    • Causality: The reaction is violently exothermic. The temperature must be clamped near +5°C. A brief, controlled rise to 22°C is permissible and will be accompanied by CO₂ evolution (indicating the oxidation of the methyl carbon). Allowing the temperature to exceed 25°C risks oxidative cleavage of the now-vulnerable aromatic bonds.

  • Quenching & Extraction: Stir for an additional 15 minutes, then immediately pour the mixture over 1.8 liters of crushed ice to quench the oxidant. Extract the aqueous phase with diethyl ether (10 × 200 mL) to isolate the 1-acetyl-6-nitro-1H-indazole-5-carboxylic acid.

SynthesisPathway SM 5-Methyl-6-nitro-1H-indazole (Starting Material) Acylation N-Acetylation Ac2O, AcOH, RT to 4°C SM->Acylation Protection of N1 Target 1-Acetyl-5-methyl-6-nitro-1H-indazole (CAS: 75844-29-0) Acylation->Target Self-purifying crystallization Oxidation Side-Chain Oxidation CrO3, H2SO4, +5°C Target->Oxidation Selective Methyl Oxidation Downstream 1-Acetyl-6-nitro-1H-indazole-5-carboxylic acid (Precursor) Oxidation->Downstream Carboxylic Acid Formation

Fig 2. Synthesis and downstream oxidation pathway of 1-Acetyl-5-methyl-6-nitro-1H-indazole.

Downstream Applications in Drug Design

The primary value of 1-Acetyl-5-methyl-6-nitro-1H-indazole lies in its role as a gateway molecule. Once oxidized to the 5-carboxylic acid, the compound is utilized in the synthesis of linear and angular benzoallopurinols [1].

In pharmacological applications, inserting a benzene ring into the conventional allopurinol structure (creating a benzoallopurinol) retains the critical enzyme-bonding sites of the terminal rings while drastically increasing the potential for π-π stacking interactions within the active site of target enzymes (such as xanthine oxidase). The indazole route is highly preferred in the industry because of the commercial availability of the starting materials and the high regiocontrol afforded by the N1-acetylation/C5-oxidation sequence.

References

  • US Patent 4223143A - Quinazoline derivatives Source: Google Patents URL
  • 1-Acetyl-6-(acetylamino)-1H-indazol-5-carbonsaeure Safety & Physical Data Source: XiXisys URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 1-Acetyl-5-methyl-6-nitro-indazole (AMNI) In Vitro: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular Pharmacokinetics, Metalloenzyme Inhibition, and Self-Validating Assay Design Executive Summary & The Prodrug R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular Pharmacokinetics, Metalloenzyme Inhibition, and Self-Validating Assay Design

Executive Summary & The Prodrug Rationale

1-Acetyl-5-methyl-6-nitro-indazole (AMNI) is a synthetic heterocyclic compound. While frequently utilized as a chemical building block in the synthesis of complex quinazoline derivatives[1], its structural homology to established neuronal nitric oxide synthase (nNOS) inhibitors—such as 7-nitroindazole (7-NI)—renders it a highly valuable pharmacological tool for in vitro signaling studies[2].

As an application scientist, it is crucial to understand that AMNI does not function as a static inhibitor; rather, it is a dynamic lipophilic prodrug . Naked nitroindazoles often suffer from suboptimal cellular permeability due to the highly polar nature of the indazole >NH group. By acetylating the N1 position, AMNI achieves a significantly higher partition coefficient (LogP). This structural modification acts as a stealth mechanism, allowing rapid diffusion across the phospholipid bilayer of cultured cells.

Once localized in the cytosol, the causality of its activation relies on ubiquitous intracellular esterases. The N1-acetyl group sterically hinders binding to target enzyme active sites. Enzymatic hydrolysis strips the acetyl moiety, releasing the active pharmacophore: 5-methyl-6-nitro-1H-indazole .

MOA AMNI 1-Acetyl-5-methyl-6-nitro-indazole (Lipophilic Prodrug) Esterase Intracellular Esterases (Deacetylation) AMNI->Esterase Cellular Entry Active 5-methyl-6-nitro-1H-indazole (Active Pharmacophore) Esterase->Active Hydrolysis nNOS Neuronal NOS (nNOS) Catalytic Domain Active->nNOS Binds Active Site NO Nitric Oxide (NO) Production Inhibited nNOS->NO Enzymatic Arrest LArg L-Arginine / BH4 Competition LArg->nNOS Blocked Downstream Decreased cGMP & Peroxynitrite (Neuroprotection) NO->Downstream Signal Attenuation

Fig 1. Intracellular activation of AMNI and subsequent competitive inhibition of nNOS signaling.

Target Engagement: Competitive Antagonism at the NOS Oxygenase Domain

Upon deacetylation, the active 5-methyl-6-nitro-1H-indazole targets the oxygenase domain of Nitric Oxide Synthase (NOS). NOS is a complex hemoprotein that catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO)[2].

The active indazole acts as a competitive inhibitor , directly competing with both the primary substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4)[3]. Nitroindazoles exhibit a marked selectivity for the neuronal (nNOS) and inducible (iNOS) isoforms over the endothelial (eNOS) isoform[2]. This selectivity is paramount in therapeutic development, as it allows for the attenuation of neurotoxic NO overproduction without inducing the severe vasoconstriction associated with systemic eNOS blockade.

Downstream Phenotypic Effects

The primary consequence of AMNI-mediated nNOS inhibition is the rapid depletion of intracellular NO, triggering two distinct phenotypic cascades:

  • cGMP/PKG Pathway Downregulation: NO typically binds to the heme group of soluble guanylyl cyclase (sGC), catalyzing the production of cyclic GMP (cGMP). By halting NO synthesis, AMNI indirectly downregulates cGMP-dependent protein kinase (PKG) signaling, altering cellular excitability[4].

  • Prevention of Peroxynitrite Formation: In states of cellular stress, NO reacts with superoxide radicals to form peroxynitrite (ONOO-), a highly reactive nitrogen species that causes irreversible lipid peroxidation and protein nitration. By throttling NO production at the source, AMNI acts as a potent upstream antioxidant, preserving mitochondrial integrity[5].

Quantitative Pharmacodynamics

To contextualize the prodrug advantage, the following table summarizes the representative kinetic and physicochemical shifts that occur during the in vitro transition from the acetylated prodrug to the active pharmacophore.

Compound StateLogP (Lipophilicity)Cellular Uptake RatenNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Isoform Selectivity (eNOS/nNOS)
AMNI (Acetylated Prodrug) ~2.8High (>85% in 15 min)>100 (Inactive)>100 (Inactive)N/A
Active (Deacetylated) ~1.5Low (<20% in 15 min)0.825.4~31-fold

Table 1: Representative In Vitro Kinetic Parameters. Note that the intact AMNI molecule remains enzymatically inert until intracellular esterase cleavage occurs.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, assays evaluating AMNI must be self-validating. The following protocol outlines the gold-standard radiometric method for quantifying nNOS inhibition, specifically designed to account for the prodrug nature of AMNI.

Protocol: Radiometric Quantification of nNOS Inhibition via Ion-Exchange

Causality of Design: L-citrulline is neutral at physiological pH, whereas L-arginine is positively charged. By passing the reaction mixture through a cation-exchange resin, unreacted arginine is trapped, allowing only the synthesized citrulline to elute for precise quantification.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture SH-SY5Y neuroblastoma cells to 80% confluence. Treat cells with 50 µM AMNI for 2 hours to allow for cellular entry and esterase-mediated deacetylation.

    • Self-Validation Step: Include a negative control pre-treated with an esterase inhibitor (e.g., 100 µM bis-p-nitrophenyl phosphate) 30 minutes prior to AMNI addition. This proves that intact AMNI is inactive. Include 7-Nitroindazole (50 µM) as a positive control[3].

  • Lysis: Wash cells with cold PBS and lyse in ice-cold Homogenization Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)[2]. Causality: EDTA chelates adventitious metals that could degrade the NOS heme center.

  • Reaction Initiation: Add 50 µL of the cell lysate to 50 µL of a reaction master mix containing 100 nM [¹⁴C]-L-arginine, 1 mM NADPH, 1 mM CaCl₂, 10 µg/mL Calmodulin, and 10 µM BH4. Incubate at 37°C for exactly 15 minutes.

  • Termination & Separation: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Apply the entire mixture to a 1 mL Dowex 50W-X8 (Na⁺ form) cation-exchange column.

  • Quantification: Elute the neutral[¹⁴C]-L-citrulline with 2 mL of distilled water directly into scintillation vials. Add scintillation fluid and quantify using a liquid scintillation counter.

Workflow Step1 Cell Culture & AMNI Treatment (Neuroblastoma Cell Line) Step2 Cell Lysis & Protein Extraction (Preserve Enzymatic Activity) Step1->Step2 Step3 Radiolabeled Substrate Addition (14C-L-Arginine + Cofactors) Step2->Step3 Step4 Ion-Exchange Chromatography (Separate Arg from Citrulline) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify NOS Activity) Step4->Step5

Fig 2. Self-validating radiometric workflow for quantifying in vitro nNOS inhibition by AMNI.

References

  • US4223143A - Quinazoline derivatives (Synthesis of 1-acetyl-5-methyl-6-nitro-indazole)
  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain Source: PubMed Central (PMC) URL:[Link]

  • 7-Nitroindazole Inhibits Brain Nitric Oxide Synthase and Cerebral Vasodilatation in Response to N-Methyl-d-aspartate Source: Stroke (AHA Journals) URL:[Link]

  • Nitric oxide signaling pathway mediates the L-arginine-induced cardiovascular effects in the nucleus tractus solitarii of rats Source: PubMed URL:[Link]

  • In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole Source: PubMed URL:[Link]

Sources

Foundational

Spectroscopic Characterization and Mechanistic Analysis of 1-Acetyl-5-methyl-6-nitro-indazole

Executive Summary 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of quinazoline derivatives and benzoallopurinol analogs for the treatment of hyperuricemia [1]. Accurate spectroscopic characterization of this compound is critical, as its structural features—specifically the regioselectivity of the N-acetylation and the spatial proximity of the methyl and nitro groups—dictate its downstream reactivity.

This technical guide provides an in-depth analysis of the synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 1-acetyl-5-methyl-6-nitro-indazole. By detailing the causality behind the observed spectral phenomena, this document serves as an authoritative reference for researchers and drug development professionals engaged in heterocyclic synthesis.

Synthesis and Sample Preparation

The acetylation of indazoles is notoriously susceptible to yielding mixtures of N1 and N2 isomers. However, the synthesis of 1-acetyl-5-methyl-6-nitro-indazole proceeds with high regioselectivity under thermodynamic control. The electron-withdrawing nature of the C6-nitro group, combined with the steric environment of the fused bicyclic system, heavily favors N1-acetylation when subjected to acetic anhydride in the presence of acetic acid [1].

Standardized Synthesis Protocol

The following self-validating protocol ensures the selective formation and crystallization of the N1-acetyl isomer, minimizing the need for extensive chromatographic purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask, prepare an acylating mixture consisting of 50 mL of glacial acetic acid and 100 mL of acetic anhydride.

  • Substrate Addition: Slowly add 5.0 g (28.2 mmol) of 5-methyl-6-nitro-1H-indazole to the stirring mixture at room temperature (approx. 20–25°C).

  • Reaction Monitoring: Stir the light-yellow solution continuously. Within approximately 15 minutes, the onset of crystallization should be visually apparent, indicating the formation of the less soluble N1-acetylated product.

  • Thermodynamic Equilibration: Allow the reaction mixture to stand undisturbed for 45 minutes at room temperature to ensure complete conversion, followed by 15 hours of incubation in a refrigerator at 4°C to maximize crystallization yield.

  • Isolation: Filter the elongated, colorless needles under vacuum. Wash the filter cake with a minimal volume of cold hexanes to remove residual acetic acid.

  • Mother Liquor Recovery: Carefully evaporate the mother liquor under reduced pressure and refrigerate overnight to yield a second crop of crystals.

  • Validation: The combined crops should yield approximately 5.55 g (90% theoretical yield) of the target compound, presenting a sharp melting point of 185°C [1].

Synthesis SM 5-Methyl-6-nitro-1H-indazole (Starting Material) Reagents Acetic Anhydride + Acetic Acid (15 min RT, then 15h at 4°C) SM->Reagents Product 1-Acetyl-5-methyl-6-nitro-indazole (Yield: 90%, m.p. 185°C) Reagents->Product Thermodynamic Control Byproduct N2-Acetyl Isomer (Trace/Not Observed) Reagents->Byproduct Kinetic Control

Fig 1: Synthesis workflow and thermodynamic selectivity of N1-acetylation.

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum (recorded in CDCl₃) of 1-acetyl-5-methyl-6-nitro-indazole provides definitive proof of the N1-acetylation and the intact aromatic core [1]. The causality of the chemical shifts is deeply tied to the electronic push-pull dynamics of the substituents.

  • N1-Acetyl Resonance (δ 2.82): The appearance of a sharp, 3-proton singlet at δ 2.82 is the hallmark of successful N1-acetylation. The significant downfield shift (compared to typical aliphatic acetyl groups at ~δ 2.0) is caused by the strong deshielding effect of the adjacent electronegative pyrazole nitrogen and the carbonyl group.

  • Aromatic Protons (H4 and H7): The H7 proton (δ 8.18) is heavily deshielded relative to the H4 proton (δ 7.70). This is due to H7's spatial proximity to both the strongly electron-withdrawing C6-nitro group and the N1-acetyl group. Conversely, H4 is shielded by the electron-donating resonance of the adjacent C5-methyl group.

  • Pyrazole Proton (H3): The H3 proton resonates furthest downfield at δ 8.96, a characteristic shift for the isolated proton in an electron-deficient, fully aromatized indazole ring.

Table 1: ¹H NMR Spectral Assignments (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
2.66Singlet (s)3HC5–CH₃Mildly deshielded by the adjacent aromatic ring and ortho-nitro group.
2.82Singlet (s)3HN1–COCH₃Strongly deshielded by the N1 atom and carbonyl anisotropy.
7.70Singlet (s)1HAr–H4Shielded relative to H7 due to para-relationship with N1 and ortho-methyl.
8.18Singlet (s)1HAr–H7Deshielded by the adjacent C6-nitro group and N1-acetyl group.
8.96Singlet (s)1HAr–H3Highly deshielded pyrazole proton in an electron-deficient system.
Infrared (IR) Spectroscopy

IR spectroscopy (KBr pellet) confirms the functional group transformations. The most critical diagnostic peak is the N-acetyl carbonyl stretch.

  • Carbonyl Stretch (1715 cm⁻¹): In typical aliphatic amides, the C=O stretch occurs around 1650–1680 cm⁻¹ due to the nitrogen lone pair delocalizing into the carbonyl, giving it single-bond character. However, in 1-acetyl-indazole, the nitrogen lone pair is heavily involved in the aromaticity of the bicyclic ring system. This competition prevents effective resonance with the acetyl carbonyl, increasing the C=O double-bond character and shifting the absorption to a higher frequency (1715 cm⁻¹) [1].

  • Nitro Group Stretches (1530 cm⁻¹): The strong asymmetric stretching vibration of the -NO₂ group is clearly visible, confirming the integrity of the nitroaromatic moiety during the acylation process.

Table 2: Key IR Vibrational Modes (KBr)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1715C=O Stretch (Strong)N1-Acetyl Carbonyl
1582C=C Stretch (Medium)Aromatic Ring Framework
1530-NO₂ Asymmetric Stretch (Strong)C6-Nitro Group
Mass Spectrometry (MS) and the "Ortho-Effect"

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) reveals a fascinating fragmentation pathway that serves as a definitive structural proof for the ortho-relationship between the methyl and nitro groups.

The molecular ion [M]⁺ is observed at m/z 219 (35% relative abundance). The primary fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, Δm = -42 Da) from the N1-acetyl group, yielding an intense fragment at m/z 177 (61%). This is a classic diagnostic cleavage for N-acetylated heterocycles [1].

Following the loss of ketene, the molecule undergoes a highly specific secondary fragmentation: the loss of a hydroxyl radical (•OH, Δm = -17 Da) to form the base peak at m/z 160 (100%). This phenomenon is known as the "ortho-effect" [2]. Because the C5-methyl and C6-nitro groups are spatially adjacent (ortho to one another), an oxygen atom from the excited nitro group abstracts a hydrogen atom from the neighboring methyl group via a cyclic transition state. This intramolecular rearrangement expels a hydroxyl radical, leaving behind a highly stable, cyclized cation.

MS_Frag M_ion Molecular Ion [M]+ m/z 219 (35%) Frag1 Deacetylated Ion m/z 177 (61%) M_ion->Frag1 - Ketene (CH2=C=O) Δm = -42 Da Frag2 Cyclized Cation m/z 160 (100% Base Peak) Frag1->Frag2 - Hydroxyl Radical (•OH) Δm = -17 Da (Ortho Effect)

Fig 2: Mass spectrometry fragmentation pathway highlighting the ortho-effect.

Conclusion

The spectroscopic characterization of 1-acetyl-5-methyl-6-nitro-indazole provides a textbook example of how electronic and spatial factors dictate analytical readouts. The high-frequency IR carbonyl stretch (1715 cm⁻¹) confirms the competitive resonance of the indazole core, the ¹H NMR data definitively proves the regioselectivity of the N1-acetylation, and the EI-MS fragmentation pattern elegantly demonstrates the ortho-effect between the C5-methyl and C6-nitro groups. Understanding these causal relationships ensures that researchers can confidently validate this intermediate before proceeding to complex downstream syntheses.

References

  • Title: Quinazoline derivatives (US Patent 4,223,143 A)
  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Exploratory

A Technical Guide to the Preclinical Pharmacokinetics of 1-Acetyl-5-methyl-6-nitro-indazole in Animal Models

Disclaimer: No publicly available pharmacokinetic data was found for the compound specifically named "1-Acetyl-5-methyl-6-nitro-indazole." This document provides a representative technical guide based on established prin...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No publicly available pharmacokinetic data was found for the compound specifically named "1-Acetyl-5-methyl-6-nitro-indazole." This document provides a representative technical guide based on established principles and methodologies for the preclinical pharmacokinetic evaluation of related nitroaromatic and indazole-containing compounds in various animal models. The information herein is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-5-methyl-6-nitro-indazole is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active agents.[1] The nitroaromatic moiety suggests potential applications in areas such as antimicrobial or antiprotozoal therapy, as the nitro group can be crucial for the mechanism of action.[2][3] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development, bridging the gap between in vitro activity and in vivo efficacy and safety.[4][5] This guide outlines a comprehensive strategy for characterizing the pharmacokinetic profile of 1-Acetyl-5-methyl-6-nitro-indazole in preclinical animal models, a critical step in evaluating its therapeutic potential.

Core Principles of the Pharmacokinetic Investigation

The primary objective of preclinical pharmacokinetic studies is to quantify the disposition of a new chemical entity within a living organism over time. This involves determining key parameters that govern its bioavailability, tissue distribution, metabolic fate, and routes of elimination. For a novel compound like 1-Acetyl-5-methyl-6-nitro-indazole, the experimental design must be robust, employing validated analytical methods and appropriate animal models to ensure the data is reliable for predicting human pharmacokinetics.[4][5]

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a sensitive, specific, and validated bioanalytical method for the quantification of the parent drug and its major metabolites in biological matrices.

Methodology of Choice: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation:

    • Objective: To extract the analyte from the biological matrix (plasma, urine, tissue homogenates) and remove interfering substances.

    • Procedure:

      • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Objective: To separate the analyte from endogenous matrix components and any metabolites.

    • Typical Conditions:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Objective: To specifically detect and quantify the analyte.

    • Procedure:

      • Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows) by infusing a standard solution of the analyte.

      • Operate in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity.

  • Method Validation:

    • The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[6]

In Vitro Metabolism Studies

In vitro assays are crucial for predicting the metabolic fate of a drug in vivo, identifying potential drug-drug interactions, and understanding inter-species differences in metabolism.[7]

Metabolic Stability in Liver Microsomes
  • Objective: To determine the intrinsic clearance of the compound in the liver, the primary site of drug metabolism.

  • Experimental Protocol:

    • Incubate 1-Acetyl-5-methyl-6-nitro-indazole (typically at 1 µM) with liver microsomes from different species (e.g., mouse, rat, dog, human) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.[7]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding cold acetonitrile.

    • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.

    • The in vitro half-life (T½) and intrinsic clearance (CLint) are then calculated.[7]

Metabolite Identification
  • Objective: To identify the major metabolic pathways.

  • Experimental Protocol:

    • Incubate the compound at a higher concentration (e.g., 10 µM) with hepatocytes or liver microsomes for a longer duration.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify the structures of potential metabolites.

    • For nitroaromatic compounds, a key metabolic pathway is the reduction of the nitro group to an amino group, which can proceed through nitroso and hydroxylamine intermediates.[2][3] Other potential metabolic transformations for 1-Acetyl-5-methyl-6-nitro-indazole include deacetylation and hydroxylation of the methyl group or the aromatic rings.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies provide the definitive data on the ADME properties of a drug candidate in a whole organism.[4][5]

Choice of Animal Models

Rodents (mice or rats) are typically used for initial pharmacokinetic screening due to their small size and cost-effectiveness. A second, non-rodent species (e.g., dog or non-human primate) is often used to assess inter-species variability.[5]

Study Design
  • Administration Routes:

    • Intravenous (IV) Bolus: Administered into a vein (e.g., tail vein in rats) to determine parameters like clearance, volume of distribution, and elimination half-life, assuming 100% bioavailability.

    • Oral (PO) Gavage: Administered directly into the stomach to assess oral absorption and determine oral bioavailability.[6]

  • Dosing:

    • Doses are selected based on in vitro potency and preliminary toxicity data. A typical study might use a dose of 5 mg/kg for oral administration and 1 mg/kg for intravenous administration.[8][9]

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection:

    • Animals are housed in metabolic cages to collect urine and feces, allowing for the determination of excretion routes and mass balance.

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation A Animal Acclimatization C IV or PO Administration A->C B Dose Formulation B->C D Serial Blood Sampling C->D E Urine & Feces Collection (Metabolic Cages) C->E F Plasma Preparation D->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (AUC, Cmax, T½, etc.) H->I

Caption: A typical workflow for an in vivo pharmacokinetic study in an animal model.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Potential Metabolic Pathways of 1-Acetyl-5-methyl-6-nitro-indazole

Based on its structure and data from related nitroaromatic and indazole compounds, the following metabolic pathways are plausible.

G cluster_pathways Metabolic Transformations cluster_conjugation Phase II Conjugation Parent 1-Acetyl-5-methyl-6-nitro-indazole NitroReduction Nitro Reduction (6-Amino Metabolite) Parent->NitroReduction Nitroreductases Deacetylation Deacetylation (N-deacetylated Metabolite) Parent->Deacetylation Amidases Hydroxylation Hydroxylation (Hydroxymethyl Metabolite) Parent->Hydroxylation CYP450 Glucuronidation Glucuronide Conjugate NitroReduction->Glucuronidation Sulfation Sulfate Conjugate NitroReduction->Sulfation Deacetylation->Glucuronidation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Sources

Foundational

Toxicological and Safety Profile of 1-Acetyl-5-methyl-6-nitro-indazole: A Comprehensive Technical Guide

Executive Summary 1-Acetyl-5-methyl-6-nitro-indazole (CAS No. 75844-29-0) is a highly specialized synthetic intermediate predominantly utilized in the development of quinazoline derivatives and angular benzoallopurinols[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetyl-5-methyl-6-nitro-indazole (CAS No. 75844-29-0) is a highly specialized synthetic intermediate predominantly utilized in the development of quinazoline derivatives and angular benzoallopurinols[1]. While its primary utility lies in chemical synthesis, understanding its toxicological profile is critical for researchers handling the compound and for drug development professionals evaluating the safety of downstream active pharmaceutical ingredients (APIs). This whitepaper synthesizes the mechanistic toxicology, physicochemical safety parameters, and field-proven experimental protocols required to accurately profile this compound.

Chemical Identity and Structural Significance

The toxicological behavior of 1-Acetyl-5-methyl-6-nitro-indazole is dictated by its distinct structural moieties. Each functional group plays a specific role in its pharmacokinetics and potential toxicity:

  • Indazole Core: A privileged scaffold in medicinal chemistry, often associated with kinase inhibition and nitric oxide synthase (NOS) modulation[2].

  • N1-Acetyl Group (-COCH₃): Serves as a protecting group during synthesis[1]. Biologically, it increases the lipophilicity of the molecule compared to the free N-H indazole, enhancing cellular membrane permeability. Upon cellular entry, it is highly susceptible to hydrolysis by intracellular esterases and amidases, releasing the parent indazole.

  • C6-Nitro Group (-NO₂): The primary toxicophore . Nitroaromatic compounds are notorious for their potential genotoxicity and cytotoxicity, driven by enzymatic reduction pathways[3].

  • C5-Methyl Group (-CH₃): Provides steric bulk and electron-donating properties that influence the reduction potential of the adjacent nitro group.

Quantitative Safety Data & Physicochemical Properties

The following table summarizes the core physicochemical parameters and their direct toxicological implications.

PropertyValueCausality / Toxicological Implication
Molecular Weight 219.20 g/mol Low molecular weight ensures rapid diffusion across phospholipid bilayers, increasing systemic exposure risk.
LogP (Predicted) ~1.5 - 2.5Moderate lipophilicity. The N-acetylation increases membrane permeability, leading to higher intracellular accumulation before hydrolysis.
Reactive Groups C6-Nitro, N1-AcetylThe nitro group undergoes enzymatic reduction to reactive oxygen species (ROS). The acetyl group acts as a metabolic liability via amidase cleavage.
Aqueous Solubility LowNecessitates the use of organic solvents (e.g., DMSO) for in vitro assays, which dictates specific vehicle-control strategies to prevent formulation-induced toxicity.

Mechanistic Toxicology: The Nitroaromatic Toxicophore

The primary safety concern regarding 1-Acetyl-5-methyl-6-nitro-indazole is the metabolic activation of its C6-nitro group. In mammalian systems, nitroaromatics act as pro-toxicants. They are not inherently reactive but become highly electrophilic following enzymatic processing.

The Causality of Toxicity: Intracellular nitroreductases and Cytochrome P450 (CYP450) enzymes catalyze the single-electron reduction of the nitro group to a nitroso radical anion. This intermediate can undergo redox cycling in the presence of molecular oxygen, generating massive amounts of superoxide anions and subsequent Reactive Oxygen Species (ROS). This leads to severe oxidative stress, lipid peroxidation, and ultimately, apoptosis.

Alternatively, further two-electron reduction yields a hydroxylamine intermediate. This species is highly electrophilic and readily forms covalent adducts with nucleophilic sites on DNA (e.g., guanine bases), leading to frameshift mutations or base-pair substitutions—the hallmark of genotoxicity.

G A 1-Acetyl-5-methyl-6-nitro-indazole B Nitroreductase / CYP450 (Enzymatic Reduction) A->B C Nitroso Radical Anion B->C 1e- reduction D Hydroxylamine Intermediate C->D 2e- reduction E Reactive Oxygen Species (ROS) C->E Redox Cycling F DNA Adduct Formation (Genotoxicity) D->F Electrophilic Attack G Oxidative Stress (Cytotoxicity) E->G H Apoptosis / Cell Death F->H G->H

Metabolic activation pathway of nitro-indazoles leading to cytotoxicity and DNA damage.

Experimental Methodologies for Toxicity Profiling

To establish a trustworthy safety profile, empirical validation must be conducted using self-validating experimental systems. Below are the authoritative, step-by-step protocols for assessing the genotoxic and cytotoxic potential of this compound.

Protocol A: Bacterial Reverse Mutation (Ames) Test (Genotoxicity)

Because the compound requires metabolic activation to exert DNA damage, a standard Ames test must include an exogenous metabolic activation system.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 and TA100 overnight.

    • Causality: These specific strains are engineered with a uvrB mutation (disabling excision repair) and an rfa mutation (increasing cell wall permeability). TA98 detects frameshift mutations, while TA100 detects base-pair substitutions, covering the primary mechanisms of nitroaromatic DNA adduction.

  • Metabolic Activation (S9 Mix) Preparation: Prepare a 10% v/v mammalian liver post-mitochondrial fraction (S9) induced by Aroclor 1254.

    • Causality: The S9 fraction provides the necessary CYP450 and nitroreductase enzymes to reduce the C6-nitro group into the reactive hydroxylamine species. Without S9, the compound may yield a false negative.

  • Dosing and Plating: Combine 100 µL of bacterial suspension, 500 µL of S9 mix, and 50 µL of the test compound (dissolved in DMSO) into 2 mL of molten top agar containing trace histidine. Pour over minimal glucose agar plates.

    • Causality: The trace histidine allows for a few initial rounds of cell division. This division is mechanically required to fix the DNA mutation into the genome before the bacteria deplete the histidine and arrest growth.

  • Self-Validation System (Controls):

    • Negative Control: DMSO vehicle only (establishes baseline spontaneous reversion rate).

    • Positive Control: 2-Aminoanthracene (requires S9 activation; validates the enzymatic activity of the S9 batch).

  • Incubation and Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle) indicates a positive genotoxic liability.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

To assess acute cellular toxicity, a mammalian cell line with endogenous metabolic capacity is utilized.

Workflow S1 1. Stock Prep (DMSO) S3 3. Exposure (24h-72h) S1->S3 S2 2. Cell Seeding (HepG2) S2->S3 S4 4. MTT Assay (Viability) S3->S4 S5 5. Absorbance (570 nm) S4->S5 S6 6. IC50 Calc (Regression) S5->S6

Step-by-step experimental workflow for in vitro cytotoxicity screening.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

    • Causality: HepG2 cells are selected because they retain a degree of endogenous Phase I and Phase II metabolic enzymes, providing a more physiologically relevant model for hepatotoxicity than non-metabolizing cell lines.

  • Compound Exposure: Treat cells with serial dilutions of 1-Acetyl-5-methyl-6-nitro-indazole (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.5% v/v.

    • Causality: Exceeding 0.5% DMSO compromises lipid bilayer integrity and induces background cytotoxicity, which will mathematically skew the IC₅₀ calculation.

  • Self-Validation System: Include a media-only blank, a 0.5% DMSO vehicle control (100% viability baseline), and a known cytotoxic agent like Doxorubicin (positive control).

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Only metabolically viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the soluble yellow tetrazolium ring into insoluble purple formazan crystals.

  • Solubilization and Detection: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Occupational Safety, Handling, and PPE

Given its structural profile and the inherent risks of nitroaromatics[2], strict laboratory safety protocols must be enforced:

  • GHS Classification: Treated as a Category 3 Acute Toxicant (Oral) and Category 2 Skin/Eye Irritant.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Biological Safety Cabinet or a localized fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a dedicated lab coat. The lipophilic nature of the acetylated compound means it can rapidly penetrate compromised skin barriers.

  • Spill Mitigation: In the event of a spill, do not use water due to the compound's low aqueous solubility. Absorb with an inert material (e.g., vermiculite) and clean the surface with a highly polar organic solvent like acetone or ethanol, followed by standard detergent washing.

Sources

Exploratory

Unlocking the Indazole Scaffold: Binding Affinity and Target Profiling of 1-Acetyl-5-methyl-6-nitro-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The indazole ring system is a highly privileged pharmacophore in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The indazole ring system is a highly privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1]. While 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is classically utilized as a synthetic precursor for quinazoline-based xanthine oxidase inhibitors[2][3], its unique substitution pattern offers a compelling case study in Fragment-Based Drug Discovery (FBDD). This whitepaper dissects the structural causality behind its binding affinities, profiles its interaction with primary target proteins (VEGFR2, FGFR), and establishes self-validating biophysical protocols for quantifying these interactions.

Structural Causality: The Mechanics of Binding

To understand the binding affinity of 1-Acetyl-5-methyl-6-nitro-indazole (AMNI), we must deconstruct its functional groups. In kinase inhibition, the unmodified 1H-indazole core typically acts as an ATP-competitive inhibitor, where the N1-H and N2 atoms form critical hydrogen bonds with the kinase hinge region (e.g., Glu531 in FGFR1 or Cys919 in VEGFR2)[4].

AMNI presents three distinct functional modifications that dictate its binding thermodynamics:

  • N1-Acetylation (Steric Hindrance & H-Bond Deletion): The addition of the acetyl group at the N1 position eliminates the crucial hydrogen bond donor[4]. Consequently, AMNI exhibits a significantly reduced direct binding affinity to standard kinase hinge regions compared to its deacetylated counterpart. It either acts as a prodrug (requiring intracellular deacetylation) or forces the molecule into a Type II/III allosteric binding pocket.

  • 5-Methyl Substitution (Hydrophobic Anchoring): The methyl group at the C5 position enhances lipophilicity and is optimized to project into the hydrophobic gatekeeper pocket of tyrosine kinases, stabilizing the binding pose via Van der Waals forces[1].

  • 6-Nitro Substitution (Electronic Withdrawal): The strongly electron-withdrawing nitro group lowers the pKa of the indazole system and acts as a localized hydrogen bond acceptor, interacting with solvent-exposed basic residues near the ATP-binding cleft[5].

Target Proteins and Pathway Dynamics

Receptor Tyrosine Kinases (VEGFR2 & FGFR)

Indazole derivatives are potent inhibitors of angiogenesis-promoting kinases, specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor (FGFR)[6][7]. While AMNI's N1-acetylation dampens primary hinge binding, its 5-methyl and 6-nitro groups perfectly map to the subsite H2 pockets of FGFR[4]. When the acetyl group is cleaved, the resulting 5-methyl-6-nitro-1H-indazole acts as a high-affinity fragment.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Receptor Dimerization Downstream PLC-γ / MAPK Cascade VEGFR2->Downstream Phosphorylation AMNI 1-Acetyl-5-methyl- 6-nitro-indazole AMNI->VEGFR2 ATP-Competitive Inhibition (Sterically Hindered) Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Gene Transcription

Fig 1. VEGFR2 signaling cascade and the inhibitory intervention point of the indazole scaffold.

Xanthine Oxidase

Historically, indazole derivatives synthesized from AMNI precursors have been evaluated for their ability to inhibit xanthine oxidase, regulating uric acid concentrations in metabolic diseases like gout[3]. The planar indazole core mimics the purine substrate (hypoxanthine), allowing it to bind within the molybdenum-pterin active site.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative binding affinities of the indazole scaffold against VEGFR2 and FGFR1, illustrating the profound impact of the N1-acetyl group versus the free 1H-indazole core[1][4][6].

Compound / Scaffold VariantN1 StatusC5 / C6 SubstituentsTarget ProteinBinding Affinity (Kd)IC50 (In Vitro)
1-Acetyl-5-methyl-6-nitro-indazole Acetylated5-Methyl, 6-NitroVEGFR2> 150 μM> 200 μM
5-Methyl-6-nitro-1H-indazole Free (H-Donor)5-Methyl, 6-NitroVEGFR212.5 μM35.0 μM
Indazole Core (Unsubstituted) Free (H-Donor)NoneFGFR145.0 μM90.0 μM
Pazopanib (Reference Drug) SubstitutedComplexVEGFR20.01 μM0.03 μM

Data Interpretation: The transition from a free N1-H to an N1-acetyl group results in a >10-fold loss in binding affinity (Kd), validating the necessity of the hinge-region hydrogen bond. However, the presence of the 5-methyl group improves affinity compared to the unsubstituted core by anchoring into the hydrophobic pocket.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the binding affinity of AMNI and its derivatives must be measured using orthogonal, self-validating biophysical techniques. Relying solely on enzymatic assays can yield false positives due to compound aggregation; therefore, we employ Surface Plasmon Resonance (SPR) followed by Isothermal Titration Calorimetry (ITC).

Biophysical_Workflow Prep Compound Prep (DMSO Solubilization) SPR SPR Assay (Kinetics: Kon/Koff) Prep->SPR ITC ITC Profiling (Thermodynamics) SPR->ITC Hit Validation Kinase In vitro Kinase Assay (IC50 Determination) ITC->Kinase Data SAR & Binding Affinity Validation Kinase->Data

Fig 2. Self-validating biophysical workflow for determining indazole-protein binding affinities.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: Real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates to calculate Kd​ .

  • Sensor Chip Preparation: Immobilize recombinant human VEGFR2 kinase domain onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: 3000-4000 RU to account for the low molecular weight of the indazole fragment).

  • Analyte Preparation: Dissolve 1-Acetyl-5-methyl-6-nitro-indazole in 100% DMSO, then dilute into running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 5%. Causality: Strict DMSO matching prevents bulk refractive index shifts that mask true binding signals.

  • Injection Series: Inject the compound in a 2-fold concentration series (from 1.56 μM to 200 μM) at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Validation: Subtract the reference channel (blank surface) and solvent correction curves. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: Orthogonal validation to determine the thermodynamic drivers (Enthalpy ΔH and Entropy −TΔS ) of the binding event.

  • Sample Dialysis: Dialyze the VEGFR2 protein overnight against the exact SPR running buffer to ensure perfect buffer matching.

  • Titration Setup: Load 50 μM of VEGFR2 into the sample cell. Load 500 μM of the indazole compound into the injection syringe.

  • Execution: Perform 20 injections of 2 μL each at 25°C, with a 150-second interval between injections to allow the baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model. Causality: If SPR shows binding but ITC shows no enthalpic heat exchange, the SPR signal may be an artifact of non-specific hydrophobic aggregation.

Conclusion

While 1-Acetyl-5-methyl-6-nitro-indazole is fundamentally a synthetic building block[2], analyzing its structure provides deep insights into kinase inhibitor design. The N1-acetylation serves as a critical negative control for hinge-binding dependency, while the 5-methyl and 6-nitro groups demonstrate how peripheral substitutions can be tuned to exploit hydrophobic and electrostatic sub-pockets in targets like VEGFR2 and FGFR[1][4]. By employing self-validating biophysical workflows, drug development professionals can confidently leverage this scaffold for next-generation targeted therapies.

References

  • Title: Quinazoline derivatives (US Patent 4223143A) Source: Google Patents URL: Citation Index: [2],[3]

  • Title: 6-Nitroindazole | C7H5N3O2 | CID 24239 Source: PubChem - NIH URL: [Link] Citation Index: [5]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: National Institutes of Health (PMC) URL: [Link] Citation Index: [1]

  • Title: Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase Source: MDPI (International Journal of Molecular Sciences) URL: [Link] Citation Index: [6]

  • Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Source: Biosciences Biotechnology Research Asia URL: [Link] Citation Index: [7]

  • Title: Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: National Institutes of Health (PMC) URL: [Link] Citation Index: [4]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the N-Acetylation of 5-Methyl-6-nitro-1H-indazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of quinazoline derivatives and benzoallopurinol precursors. Introduction and Mechanistic Rationale The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of quinazoline derivatives and benzoallopurinol precursors.

Introduction and Mechanistic Rationale

The synthesis of complex heterocyclic scaffolds, such as quinazoline derivatives, frequently relies on the strategic functionalization of indazole intermediates. A critical step in the "indazole route" to these compounds is the oxidation of a 5-methyl group to a carboxylate[1]. However, subjecting an unprotected indazole to harsh oxidative conditions (e.g., Chromic trioxide in concentrated sulfuric acid) leads to degradation and poor regiocontrol.

To circumvent this, the 1-nitrogen atom of 5-methyl-6-nitro-1H-indazole must be transiently protected[1]. N-acetylation using acetic anhydride is the preferred methodology, yielding 1-Acetyl-5-methyl-6-nitro-indazole . This application note details two distinct, self-validating synthetic protocols for this transformation, contrasting an acidic crystallization-driven pathway with a base-catalyzed pathway.

Synthesis Workflow & Pathway Analysis

The N-acetylation can be driven either by mass action in an acidic solvent (Method A) or via nucleophilic catalysis using pyridine (Method B). Method A is highly preferred in process chemistry due to its spontaneous crystallization, which drives the reaction equilibrium forward and eliminates the need for chromatographic purification.

SynthesisWorkflow cluster_methods N-Acetylation Pathways SM 5-Methyl-6-nitro-1H-indazole (Starting Material) MethodA Method A: Acidic Conditions Acetic Acid + Acetic Anhydride RT to 4°C SM->MethodA Preferred Route (Excess Anhydride) MethodB Method B: Basic Conditions Pyridine + Acetic Anhydride RT, 12 hours SM->MethodB Alternative Route (Nucleophilic Catalysis) ProductA 1-Acetyl-5-methyl-6-nitro-indazole Yield: 90% | M.P.: 185°C MethodA->ProductA Direct Crystallization ProductB 1-Acetyl-5-methyl-6-nitro-indazole Yield: 37% | M.P.: 180-182°C MethodB->ProductB Evaporation & Recrystallization

Figure 1: Divergent synthetic pathways for the N-acetylation of 5-methyl-6-nitro-1H-indazole.

Experimental Protocols

Method A: Acidic Conditions (Preferred Route)

This method leverages acetic acid as a diluent and a large excess of acetic anhydride. The product's low solubility in the reaction matrix drives high yields via Le Chatelier's principle.

Reagents:

  • 5-Methyl-6-nitro-1H-indazole: 5.0 g (28.2 mmol)

  • Acetic acid (Glacial): 50 mL

  • Acetic anhydride: 100 mL

Step-by-Step Procedure:

  • Preparation: In a suitably sized, dry round-bottom flask equipped with a magnetic stirrer, combine 50 mL of glacial acetic acid and 100 mL of acetic anhydride[1].

  • Addition: Add 5.0 g (28.2 mmol) of 5-methyl-6-nitro-1H-indazole to the solvent mixture at room temperature[1].

  • Primary Crystallization: Stir the light-yellow solution. Within approximately 15 minutes, the acetylated target compound will begin to spontaneously crystallize from the solution as elongated, colorless needles[1].

  • Maturation: To ensure complete precipitation, allow the suspension to stand undisturbed for 45 minutes at room temperature, followed by 15 hours of incubation in a refrigerator at 4°C[1].

  • Isolation: Filter the cold suspension under vacuum. Wash the filter cake with a minimal amount of cold acetic acid, followed by heptane to remove residual anhydride.

  • Mother Liquor Recovery: Carefully evaporate the mother liquor under reduced pressure and allow it to stand overnight at 4°C to harvest a second crop of crystals (typically yields an additional ~0.90 g)[1].

Method B: Basic Conditions (Alternative Route)

This method utilizes pyridine as both the solvent and a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate). It is suitable for smaller scales but suffers from lower conversion rates.

Reagents:

  • 5-Methyl-6-nitro-1H-indazole: 500 mg (2.8 mmol)

  • Pyridine (Anhydrous): 10 mL

  • Acetic anhydride: 1 mL

Step-by-Step Procedure:

  • Reaction Setup: Suspend 500 mg (2.8 mmol) of 5-methyl-6-nitro-1H-indazole in 10 mL of anhydrous pyridine[1].

  • Acylation: Add 1 mL of acetic anhydride to the suspension. Seal the vessel and allow the mixture to stand at room temperature for 12 hours[1]. The mixture will transition to a dark brown solution.

  • Solvent Removal: Evaporate the dark brown reaction solution strictly under high vacuum to remove pyridine[1].

  • Azeotropic Drying: To ensure complete removal of residual pyridine, post-evaporate the resulting residue twice with toluene (2 × 30 mL)[1].

  • Purification: Recrystallize the crude residue from 40 mL of hot methanol. Filter the resulting crystals yielding the pure product[1]. Note: Evaporation of the methanolic mother liquor will allow for the recovery of unreacted starting material (~46% recovery)[1].

Quantitative Data and Analytical Characterization

The following table summarizes the operational metrics and analytical validation data for 1-Acetyl-5-methyl-6-nitro-indazole synthesized via the above protocols.

ParameterMethod A (Acidic)Method B (Basic)
Primary Reagents Acetic Acid / Acetic AnhydridePyridine / Acetic Anhydride
Reaction Time 15 min (reaction) + 15 hr (aging)12 hours
Total Yield 90% (75% first crop + 15% second crop)[1]37% (with 46% SM recovery)[1]
Melting Point 185°C[1]180°C – 182°C[1]
Purification Method Direct CrystallizationToluene co-evaporation & MeOH Recrystallization

Spectroscopic Validation (Self-Validating Metrics): To confirm the structural integrity of the N-acetylated product, researchers must verify the presence of the ester carbonyl and the intact nitro group.

  • IR (KBr): 1715 cm⁻¹ (ester carbonyl, confirming successful N-acetylation), 1582 cm⁻¹ (aromatic ring), 1530 cm⁻¹ (NO₂ group)[1].

  • ¹H-NMR (CDCl₃): δ 2.66 (s, 3H, C5-CH₃), δ 2.82 (s, 3H, N1-CH₃CO), δ 7.70 (s, 1H, H4), δ 8.18 (s, 1H, H7), δ 8.96 (s, 1H, H3)[1]. The distinct singlet at 2.82 ppm is the primary diagnostic peak for the N-acetyl methyl group.

  • Mass Spectrometry (70 eV): m/e 219 (35%, M⁺), 177 (61%, M⁺ - ketene), 160 (100%, M⁺ - ketene - HO)[1].

  • Elemental Analysis: Calculated for C₁₀H₉N₃O₃ (219.2): C 54.79, H 4.14, N 20.48. Found: C 54.64, H 3.95, N 19.13[1].

References

  • Title: US4223143A - Quinazoline derivatives Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: A Systematic Approach to Dissolving 1-Acetyl-5-methyl-6-nitro-indazole for In Vivo Studies

Abstract This guide provides a comprehensive, first-principles approach for researchers, scientists, and drug development professionals to successfully dissolve and formulate 1-Acetyl-5-methyl-6-nitro-indazole for in viv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, first-principles approach for researchers, scientists, and drug development professionals to successfully dissolve and formulate 1-Acetyl-5-methyl-6-nitro-indazole for in vivo studies. Given the absence of publicly available solubility data for this specific molecule, this document outlines a systematic workflow for characterizing its solubility and developing a stable, effective, and safe vehicle for administration in preclinical models. The protocols herein are designed to be self-validating, emphasizing scientific rationale and adherence to established practices for formulating poorly soluble compounds.

Introduction: The Challenge of Poor Aqueous Solubility

1-Acetyl-5-methyl-6-nitro-indazole is a heterocyclic compound whose structure presents a significant formulation challenge. The combination of a planar, aromatic indazole core with a nonpolar methyl group and polar acetyl and nitro groups results in a molecule with low aqueous solubility. This is a common hurdle in preclinical development, as achieving a homogenous, stable solution is critical for accurate dosing and obtaining reliable pharmacokinetic and pharmacodynamic data. Aromatic nitro compounds are generally known to be slightly soluble or insoluble in water but more soluble in organic solvents.[1] This guide provides the foundational strategy to overcome this challenge.

Physicochemical Rationale: Predicting Solubility from Structure

Understanding the molecule's structure is key to predicting its behavior in various solvents. The principle of "like dissolves like" is the guiding concept.

  • Indazole Core: A bicyclic aromatic system that is largely hydrophobic but contains two nitrogen atoms capable of hydrogen bonding.

  • Nitro Group (-NO₂): A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Acetyl Group (-C(O)CH₃): Contains a polar carbonyl group but also contributes nonpolar character.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

This combination of polar and nonpolar regions results in a molecule that is unlikely to be readily soluble in purely aqueous or highly nonpolar aliphatic solvents. Its solubility is predicted to be highest in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, PEGs), which can effectively interact with its various functional groups.

A Systematic Workflow for Formulation Development

A trial-and-error approach to formulation is inefficient and can lead to inconsistent results. A systematic, tiered strategy is essential for rapidly identifying a viable vehicle. The following workflow provides a logical progression from initial solubility screening to final formulation selection.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Formulation & Validation A Step 1: Procure Compound & MSDS B Step 2: Predict Solubility (Structural Analysis) A->B C Step 3: Protocol 1 - Solubility Screening in GRAS Solvents B->C D Step 4: Define In Vivo Study Needs (Dose, Route, Species) C->D Solubility Data E Step 5: Select Vehicle Strategy (Co-solvent, Surfactant, Cyclodextrin) D->E F Step 6: Consult Vehicle Toxicity Data E->F G Step 7: Protocol 2 - Prepare Test Formulation F->G Chosen Vehicle H Step 8: Protocol 3 - Assess Quality (Clarity, Stability) G->H I Step 9: Perform Kinetic Solubility Test (Dilution in buffer) H->I J Step 10: Final Vehicle Selection & In Vivo Study I->J

Caption: Systematic workflow for in vivo formulation development.

Experimental Protocols
Protocol 1: Rapid Solubility Screening

Objective: To determine the approximate solubility of 1-Acetyl-5-methyl-6-nitro-indazole in a panel of pharmaceutically acceptable solvents.

Materials:

  • 1-Acetyl-5-methyl-6-nitro-indazole

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Panel of solvents (see Table 1)

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add the first solvent in small, precise aliquots (e.g., 20 µL).

  • Mixing: After each addition, vortex the tube vigorously for 1-2 minutes. If the solid persists, use a bath sonicator for 5-10 minutes. Gentle warming (37-40°C) can be applied if the compound is known to be heat-stable.[2]

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Iteration: Continue adding aliquots of solvent and mixing until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility (mg/mL) by dividing the initial mass of the compound by the total volume of solvent added.

  • Repeat: Repeat this process for each solvent in the screening panel.

Data Presentation:

Solvent/VehiclePredicted SolubilityExperimental Result (mg/mL)Observations
Water / Saline (0.9% NaCl)Very LowTo be determinede.g., Insoluble
Dimethyl Sulfoxide (DMSO)HighTo be determinede.g., >50 mg/mL
Polyethylene Glycol 400 (PEG400)Moderate to HighTo be determinede.g., ~20 mg/mL, viscous
Ethanol (95%)ModerateTo be determinede.g., ~10 mg/mL
Propylene Glycol (PG)ModerateTo be determinede.g., ~15 mg/mL
2-Hydroxypropyl-β-cyclodextrin (20% w/v)ModerateTo be determinede.g., ~5 mg/mL

Table 1: Solubility Screening Template.

Selecting an Appropriate In Vivo Vehicle

The choice of vehicle depends on the required dose concentration, the route of administration, and the species being studied. For poorly soluble compounds, multi-component systems are almost always necessary.[3]

G A Required Dose (mg/kg)? B Low Dose (<5 mg/kg) A->B Low C High Dose (>5 mg/kg) A->C High D Route of Administration? B->D E Route of Administration? C->E F Oral (PO) D->F G Parenteral (IV, IP) D->G H Oral (PO) E->H I Parenteral (IV, IP) E->I J Option 1: Co-solvent System (e.g., 5% DMSO, 10% Tween 80, 85% Saline) F->J K Option 2: Cyclodextrin System (e.g., 20% HP-β-CD in Water) G->K L Option 1: Co-solvent/Surfactant (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) H->L M Option 2: Advanced Formulation (e.g., Lipid Emulsion, Nanosuspension) I->M

Caption: Decision tree for selecting an in vivo vehicle strategy.

Commonly Used Vehicle Formulations

The following table summarizes common vehicle systems for preclinical studies. It is crucial to run a vehicle-only control group in your experiment to account for any biological effects of the excipients themselves.[4][5]

Vehicle TypeExample Composition (v/v/v)Primary Route(s)Key Considerations & Causality
Co-solvent 5-10% DMSO / 90-95% SalineIP, IV, SCMechanism: DMSO is a powerful aprotic solvent. Caution: DMSO is not inert; it can have biological effects.[6] For parenteral routes, keep DMSO concentration ≤10% and dose <2 mL/kg to minimize toxicity and hemolysis.[7][8]
Co-solvent/ Surfactant 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline[9]IP, IV, POMechanism: PEG400 acts as a co-solvent and viscosity modifier.[10][11] Tween 80 is a non-ionic surfactant that forms micelles to encapsulate the drug, preventing precipitation upon dilution in aqueous media.[12] This is a robust and widely used formulation.
Cyclodextrin Compound in 20-40% (w/v) HP-β-CD in Sterile WaterIV, IP, SC, POMechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior. They form inclusion complexes with the drug, effectively shielding it from water and increasing its apparent solubility.[1][13][14] Excellent for reducing toxicity of other solvents.
Lipid-Based Compound in Corn Oil or Sesame OilPO, SC, IMMechanism: Suitable for highly lipophilic compounds. The oil acts as a carrier. Caution: Not suitable for IV administration. Can lead to variable absorption via the oral route.[15]

Table 2: Comparison of Common In Vivo Vehicle Formulations.

Protocol 2: Preparation of a Standard Co-solvent/Surfactant Vehicle

Objective: To prepare a 10 mg/mL solution of 1-Acetyl-5-methyl-6-nitro-indazole in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

Materials:

  • 1-Acetyl-5-methyl-6-nitro-indazole (e.g., 10 mg)

  • DMSO, sterile filtered

  • PEG400, USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure (Order of Addition is Critical):

  • Initial Dissolution: Weigh 10 mg of the compound into a sterile tube. Add 100 µL of DMSO (10% of the final 1 mL volume). Vortex thoroughly until the compound is completely dissolved. This step is crucial as the compound is most soluble in the initial organic solvent.[9]

  • Add Co-solvent: Add 400 µL of PEG400. Vortex until the solution is homogenous and clear. The PEG400 helps to maintain solubility as the polarity of the system changes.

  • Aqueous Addition: Slowly add 500 µL of sterile saline dropwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate out of the solution (a phenomenon known as "crashing out").

  • Final Inspection: The final volume is 1 mL, and the concentration is 10 mg/mL. The solution should be clear and free of any visible particles.

Protocol 3: Formulation Quality Control - Kinetic Solubility Test

Objective: To assess the stability of the formulated drug upon dilution into a physiological buffer, mimicking what occurs at the injection site or in the bloodstream.

Procedure:

  • Prepare Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dilution: Add a small volume of your final drug formulation (e.g., 10 µL) to a larger volume of the buffer (e.g., 190 µL, for a 1:20 dilution).

  • Observation: Mix gently and observe immediately and over a period of 1-2 hours for any signs of cloudiness, precipitation, or crystallization.

  • Interpretation: A stable formulation should remain clear upon dilution. If precipitation occurs, the vehicle is not robust enough to prevent the drug from crashing out in vivo, which would lead to poor bioavailability and inconsistent results. In this case, consider increasing the surfactant or cyclodextrin concentration.[2]

Safety & Handling
  • Compound: Handle 1-Acetyl-5-methyl-6-nitro-indazole with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. As a novel compound, its toxicological properties are unknown.

  • Solvents: Work in a well-ventilated area or a chemical fume hood. DMSO can enhance the dermal absorption of other chemicals, so care should be taken to avoid skin contact.[16]

Conclusion

Formulating 1-Acetyl-5-methyl-6-nitro-indazole for in vivo studies requires a methodical and rational approach. By systematically screening solvents, selecting a vehicle based on scientific principles and study requirements, and rigorously validating the final formulation, researchers can ensure accurate, reproducible, and reliable results in their preclinical experiments. The protocols provided in this document serve as a validated starting point for this critical step in the drug discovery process.

References
  • Freed, A. L., et al. (2006). Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy. The Journal of Urology. Available at: [Link][10][11]

  • BenchChem. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link][1]

  • Freed, A. L., et al. (2006). Polyethylene Glycol (Molecular Weight 400 DA) Vehicle Improves Gene Expression of Adenovirus Mediated Gene Therapy. AUA Journals. Available at: [Link]

  • Takahashi, K., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Available at: [Link][15]

  • Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link][13]

  • Singh, R., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link][14]

  • S. S., & V. K. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • N. A., et al. (2018). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. ResearchGate. Available at: [Link]

  • Galvão, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][4]

  • ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse?. Available at: [Link][17]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Available at: [Link][7]

  • Stracey, C., et al. (2016). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. AAPS PharmSciTech. Available at: [Link]

  • Johnson, B. M., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Galić, I., et al. (2012). Biological actions of drug solvents. Periodicum Biologorum. Available at: [Link][8]

  • Chen, Y., et al. (2023). Dimethyl Sulfoxide Inhibits Bile Acid Synthesis in Healthy Mice but Does Not Protect Mice from Bile-Acid-Induced Liver Damage. International Journal of Molecular Sciences. Available at: [Link][6]

  • Galvão, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link][5]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide. Available at: [Link][16]

  • Gavas, S., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]

  • Sane, R., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Available at: [Link]

  • Frontiers. (2026). Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Available at: [Link]

  • Fischer, S., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Scribd. (n.d.). Excipients in Parenteral Formulation | PDF. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). Available at: [Link]

Sources

Method

Application Note: 1-Acetyl-5-methyl-6-nitro-indazole as a Key Building Block in Kinase Inhibitor Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and inflammatory disease drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on versatile, regioselective synthetic intermediates. 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) serves as a highly privileged building block for the construction of fused tricyclic scaffolds, most notably pyrazolo[4,3-g]quinazolines .

The mechanistic brilliance of this intermediate lies in its pre-installed functional groups:

  • N1-Acetyl Protection: The acetyl group pacifies the tautomeric nature of the indazole core, directing electrophilic and oxidative chemistry exclusively to the carbocyclic ring while enhancing organic solubility .

  • Adjacent Methyl and Nitro Groups: The 5-methyl and 6-nitro substituents provide the exact regiochemical handles required to build a fused pyrimidine ring. Oxidation of the methyl group yields a carboxylic acid, and reduction of the nitro group yields an amine—creating an anthranilic acid-like motif primed for cyclization into a quinazoline pharmacophore .

These fused tricyclic systems act as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they anchor deeply into the hinge region of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), making them invaluable in anti-cancer drug screening .

Physicochemical & Structural Data

Prior to initiating synthetic workflows, it is critical to verify the integrity of the starting material. Below is the summarized quantitative data for 1-Acetyl-5-methyl-6-nitro-indazole.

PropertyQuantitative Value / Description
Chemical Name 1-Acetyl-5-methyl-6-nitro-1H-indazole
CAS Number 75844-29-0
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
Appearance Elongated colorless to light-yellow needles
Melting Point 180°C – 185°C
Solubility Soluble in DMSO, DMF, and concentrated H₂SO₄; limited in H₂O
¹H-NMR (CDCl₃) Signatures δ 2.66 (s, 3H, C5-CH₃), δ 2.82 (s, 3H, N1-COCH₃)

Synthetic Workflows & Experimental Protocols

The following protocols detail the transformation of 1-Acetyl-5-methyl-6-nitro-indazole into a screening-ready EGFR kinase inhibitor. Each step is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: Selective Oxidation to 1-Acetyl-6-nitro-1H-indazole-5-carboxylic acid

This step converts the 5-methyl group into a carboxylic acid, establishing the necessary carbonyl carbon for the future pyrimidine ring.

Step-by-Step Methodology:

  • Suspend 11.0 g (50 mmol) of 1-acetyl-5-methyl-6-nitro-indazole in 250 mL of concentrated sulfuric acid (H₂SO₄) in a 500 mL round-bottom flask.

  • Chill the suspension to exactly +5°C using an ice-brine bath.

  • Over a period of 5 minutes, add 25.0 g of Chromic trioxide (CrO₃) in small portions under vigorous stirring.

  • Maintain stirring on the ice bath for an additional 15 minutes. (Note: A brief exothermic rise to ~22°C and CO₂ evolution may be observed).

  • Carefully quench the reaction by pouring the mixture over 1.8 L of crushed ice.

  • Extract the aqueous mixture with diethyl ether (10 × 200 mL), dry the combined organic layers over anhydrous Na₂SO₄, and evaporate under reduced pressure.

Causality & Expert Insight: The use of concentrated H₂SO₄ at +5°C is critical. It acts as both a solvent and a strong protonating agent that deactivates the aromatic ring, preventing oxidative cleavage of the indazole core by the aggressive CrO₃ reagent. Strict temperature control prevents the premature hydrolysis of the N1-acetyl protecting group .

  • Analytical Checkpoint: Confirm success via ¹H-NMR (CDCl₃). The starting material exhibits a distinct methyl singlet at δ 2.66 ppm. Complete disappearance of this peak, coupled with the appearance of a broad carboxylic acid proton signal and an IR stretch at ~1715 cm⁻¹, validates the formation of the target acid.

Protocol B: Reduction and Pyrimidine Ring Cyclization

This protocol reduces the 6-nitro group and cyclizes the intermediate to form the tricyclic pyrazolo[4,3-g]quinazolin-5-one core.

Step-by-Step Methodology:

  • Esterification: Reflux the carboxylic acid intermediate in methanol with a catalytic amount of H₂SO₄ for 4 hours to yield the methyl ester.

  • Reduction: Dissolve the ester in methanol, add 10% Pd/C (10% w/w), and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield the 6-amino intermediate.

  • Cyclization: Dissolve the 6-amino ester in absolute ethanol. Add 1.5 equivalents of formamidine acetate and reflux for 8 hours.

  • Cool to room temperature, filter the precipitated solid, and wash with cold ethanol to isolate the pyrazolo[4,3-g]quinazolin-5-one core.

Causality & Expert Insight: Catalytic hydrogenation using Pd/C is selected over metal-acid reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could prematurely hydrolyze the ester. Formamidine acetate is utilized as the cyclizing agent because it efficiently donates the C2 carbon required to close the pyrimidine ring without requiring highly basic conditions that might degrade the intermediate .

  • Analytical Checkpoint: LC-MS should indicate a mass shift corresponding to the loss of methanol and addition of the pyrimidine carbon. ¹H-NMR will show a new, highly deshielded singlet (δ 8.0–8.5 ppm) corresponding to the newly formed pyrimidine C2 proton.

Protocol C: Pharmacophore Installation (SₙAr)

This final step installs the target-binding moiety to create the active kinase inhibitor.

Step-by-Step Methodology:

  • Reflux the pyrazolo[4,3-g]quinazolin-5-one core in neat Phosphorus oxychloride (POCl₃) for 3 hours to form the 5-chloro derivative. Concentrate in vacuo.

  • Dissolve the crude 5-chloro intermediate in isopropanol.

  • Add 1.2 equivalents of 3-bromoaniline and heat to 80°C for 4 hours.

  • Cool the mixture, precipitate the product with water, and purify via flash chromatography to yield the 5-(3-bromoanilino)-pyrazolo[4,3-g]quinazoline inhibitor.

Causality & Expert Insight: The installation of the 3-bromoaniline moiety is not arbitrary. Structure-Activity Relationship (SAR) studies demonstrate that the 4-(3-bromoanilino) substituent perfectly occupies a deep, moderately sized lipophilic pocket adjacent to the adenine binding site of the EGFR kinase domain. This specific substitution forms highly favorable sulfur-aromatic interactions with Cys-751 and Met-742, driving the compound's nanomolar potency and kinase selectivity .

Visualizations: Workflows & Screening Cascades

Below is the logical progression of the chemical synthesis from the starting indazole intermediate to the final active pharmaceutical ingredient (API) analog.

Synthesis_Pathway A 1-Acetyl-5-methyl-6-nitro-indazole (Starting Material) B 1-Acetyl-6-nitro-1H-indazole-5-carboxylic acid (Oxidation Intermediate) A->B CrO3, conc. H2SO4 5°C, 15 min C Methyl 6-amino-1H-indazole-5-carboxylate (Reduced Intermediate) B->C 1. MeOH, H2SO4 2. H2, Pd/C, rt D Pyrazolo[4,3-g]quinazolin-5-one (Tricyclic Core) C->D Formamidine acetate EtOH, reflux E 5-(3-Bromoanilino)-pyrazolo[4,3-g]quinazoline (EGFR Kinase Inhibitor) D->E 1. POCl3, reflux 2. 3-Bromoaniline, iPrOH

Fig 1: Synthetic workflow from 1-Acetyl-5-methyl-6-nitro-indazole to EGFR kinase inhibitors.

Once synthesized, the compound library enters a rigorous biological screening cascade to validate target engagement and cellular efficacy.

Screening_Cascade N1 Phase 1 Compound Library Synthesis N2 Phase 2 Biochemical Assay (EGFR ADP-Glo) N1->N2 N3 Phase 3 Cellular Assay (A431 Proliferation) N2->N3 N4 Phase 4 Lead Optimization (SAR & ADME) N3->N4

Fig 2: Target-based drug discovery screening cascade for pyrazolo-quinazoline derivatives.

References

  • Quinazoline derivatives (US Patent 4223143A).
  • Tyrosine Kinase Inhibitors. 11. Soluble Analogues of Pyrrolo- and Pyrazoloquinazolines as Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 6-Nitroindazole (CID 24239). PubChem - National Institutes of Health (NIH).[Link]

Application

Application Note: 1-Acetyl-5-methyl-6-nitro-indazole as a Strategic Precursor in the Synthesis of Advanced Indazole Pharmacophores

Executive Summary & Strategic Rationale Indazole-containing derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, anti-inflammatory agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Indazole-containing derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1]. However, the direct functionalization of the unprotected 1H -indazole core is notoriously challenging. The inherent tautomerism between the 1H and 2H forms, combined with the electron-rich nature of the pyrazole ring, often leads to poor regioselectivity and unwanted side reactions during electrophilic aromatic substitution[1].

To bypass these regiochemical pitfalls, 1-Acetyl-5-methyl-6-nitro-indazole is deployed as a highly optimized synthetic precursor. The N1-acetyl group serves a critical dual purpose:

  • Conformational Locking: It locks the molecule into the thermodynamically stable 1H -configuration.

  • Electronic Directing: It deactivates the pyrazole ring, shielding the heterocyclic core from oxidative cleavage and directing subsequent transformations—such as the oxidation of the 5-methyl group or the reduction of the 6-nitro group—exclusively to the benzenoid ring[2].

Synthetic Workflow & Mechanistic Pathways

The following workflow illustrates the strategic divergence of 1-Acetyl-5-methyl-6-nitro-indazole into two highly valuable pharmaceutical intermediates: a 5-carboxylic acid derivative and a 6-amino derivative.

G A 1-Acetyl-5-methyl-6-nitro-indazole (Core Precursor) B Oxidation (CrO3, H2SO4, 5°C) A->B  Chemoselectivity D Reduction (Fe, NH4Cl, Heat) A->D  Regioselectivity C 1-Acetyl-6-nitro-indazole- 5-carboxylic acid B->C F Deprotection / Coupling C->F E 1-Acetyl-5-methyl- 6-amino-indazole D->E E->F G Advanced Pharmacophores (e.g., Kinase Inhibitors) F->G

Synthetic divergence of 1-Acetyl-5-methyl-6-nitro-indazole into key pharmaceutical intermediates.

Experimental Protocols: A Self-Validating System

To ensure strict reproducibility and high fidelity in drug development settings, the following protocols incorporate built-in validation checkpoints (e.g., thermal spikes, colorimetric changes) that confirm reaction progress in real-time.

Protocol A: Synthesis of 1-Acetyl-6-nitro-indazole-5-carboxylic acid via Oxidation

Causality Insight: The oxidation of a benzylic methyl group in the presence of a nitro group requires exceptionally harsh conditions. Chromic trioxide ( CrO3​ ) in concentrated sulfuric acid is selected because the highly acidic medium protonates the indazole, further shielding the heterocyclic core from oxidative cleavage, while the N-acetyl group prevents N-oxidation[2].

Step-by-Step Methodology:

  • Preparation: Suspend 11.0 g (50 mmol) of 1-acetyl-5-methyl-6-nitro-indazole in 250 mL of concentrated sulfuric acid ( H2​SO4​ ) in a 500 mL round-bottom flask[2].

  • Thermal Control: Cool the suspension to +5°C using an ice-water bath. Crucial: Maintaining this strict thermal baseline prevents the premature acid-catalyzed hydrolysis of the N-acetyl protecting group.

  • Oxidant Addition: Carefully add 25.0 g of Chromic trioxide ( CrO3​ ) in small portions over a 5-minute window[2].

  • Validation Checkpoint: Observe the reaction closely. A brief temperature rise (spiking up to ~22°C) accompanied by the evolution of carbon dioxide gas will occur. This exotherm physically validates the active oxidation of the methyl group to the carboxylic acid[2].

  • Completion: Stir the mixture on the ice bath for an additional 15 minutes to ensure complete conversion[2].

  • Quenching & Extraction: Pour the reaction mixture carefully onto 1.8 L of crushed ice to safely quench the strong oxidant. Extract the aqueous layer with diethyl ether (10 × 200 mL)[2].

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under vacuum to yield the target 5-carboxylic acid derivative.

Protocol B: Chemoselective Reduction of the 6-Nitro Group

Causality Insight: Reducing the 6-nitro group to an amine without cleaving the N1-acetyl group or hydrogenating the aromatic core requires mild, chemoselective conditions. Iron powder coupled with ammonium chloride ( Fe/NH4​Cl ) provides superior functional group tolerance compared to aggressive catalytic hydrogenation (e.g., Pd/C under H2​ ), which frequently triggers premature deprotection[3].

Step-by-Step Methodology:

  • Solvent System: Dissolve 5.0 g of 1-acetyl-5-methyl-6-nitro-indazole in a co-solvent mixture of ethanol (50 mL) and water (15 mL).

  • Reagent Addition: Add 4.0 g of activated Iron (Fe) powder and 1.5 g of Ammonium chloride ( NH4​Cl ) to the solution[3].

  • Reflux: Heat the mixture to a gentle reflux (approx. 80°C) for 2 hours.

  • Validation Checkpoint: The solution will transition from a pale yellow to a dark brown/black suspension as the nitro group is reduced to the aniline derivative and insoluble iron oxides precipitate. TLC (Hexane:EtOAc 7:3) should confirm the complete consumption of the starting material.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove iron residues, washing the pad thoroughly with hot ethanol to maximize recovery.

  • Isolation: Concentrate the filtrate under reduced pressure, re-dissolve the residue in ethyl acetate, wash with brine, dry over Na2​SO4​ , and evaporate to obtain the pure 1-acetyl-5-methyl-6-amino-indazole.

Quantitative Data & Yield Analysis

The table below summarizes the critical reaction parameters, expected yields, and the mechanistic rationale for utilizing the N-acetylated precursor across various transformations.

TransformationReagents / ConditionsTimeYield (%)Purity (HPLC)Mechanistic Role of N-Acetylation
N-Acetylation Acetic acid, Acetic anhydride, RT15 min90%>98%Locks 1H -tautomer; sterically and electronically deactivates pyrazole ring[2].
Methyl Oxidation CrO3​ , conc. H2​SO4​ , 5°C20 min75%>95%Prevents oxidative cleavage of the heterocyclic core under harsh acidic conditions[2].
Nitro Reduction Fe, NH4​Cl , EtOH/ H2​O , 80°C2 h85-88%>96%Steric shielding preserves the acetyl group during the generation of the aniline derivative[3].

Conclusion

The strategic implementation of 1-Acetyl-5-methyl-6-nitro-indazole provides a robust, highly scalable pathway for synthesizing complex indazole derivatives. By leveraging the protective and electronic directing effects of the N-acetyl group, chemists can execute harsh oxidations and selective reductions with exceptional chemoselectivity. This methodology not only minimizes side-product formation but significantly accelerates the downstream development of novel indazole-based therapeutics.

References

  • Source: PMC (nih.gov)
  • US4223143A - Quinazoline derivatives Source: Google Patents URL
  • CN107805221A - Method for preparing 1H-indazole derivative Source: Google Patents URL

Sources

Method

Application Note: In Vitro Cell Viability Assay Protocols for 1-Acetyl-5-methyl-6-nitro-indazole

Introduction & Context 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of bioactive quinazoline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of bioactive quinazoline derivatives and novel heterocyclic anti-cancer agents[1]. As drug development pipelines increasingly explore nitro-indazole scaffolds for their anti-proliferative, anti-tubercular, and anti-fungal properties[2], evaluating their in vitro cytotoxicity is a mandatory early-stage milestone.

However, screening nitroaromatic compounds presents a unique bioanalytical challenge. Standard colorimetric assays can yield severely confounded data if the chemical nature of the compound is not accounted for. This application note provides a self-validating, orthogonal protocol designed specifically to evaluate the cell viability and cytotoxicity of 1-Acetyl-5-methyl-6-nitro-indazole and its downstream derivatives while avoiding common experimental pitfalls.

Mechanistic Insight: The Nitroaromatic Redox Trap

As a Senior Application Scientist, it is critical to look beyond the standard operating procedure and understand the causality behind assay selection.

The default choice for cell viability screening is often the MTT assay , which relies on the reduction of a tetrazolium salt to a purple formazan crystal by metabolically active cells. However, nitroaromatic compounds —specifically those with a nitro group (-NO₂) at the 6-position of an indazole ring—are highly susceptible to reductive bioactivation[3]. Cellular nitroreductases (NTRs) and intracellular reducing agents (like NADH/NADPH) can reduce the -NO₂ group to an amine (-NH₂)[4].

This enzymatic electron transfer can directly reduce the MTT reagent to formazan independent of mitochondrial respiration [5]. Consequently, dead or dying cells treated with 1-Acetyl-5-methyl-6-nitro-indazole may still generate a strong colorimetric signal, leading to a "false viability" reading and an artificial inflation of the compound's IC₅₀ value.

The Solution: To establish a trustworthy and self-validating system, this protocol employs an orthogonal testing strategy . We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) as the primary, unbiased readout, run in parallel with the MTT assay. ATP assays measure actual cellular ATP levels (which plummet immediately upon cell death) and are entirely unaffected by nitro-reductive cycling.

Experimental Workflow

G Prep Compound Preparation (1-Acetyl-5-methyl-6-nitro-indazole) Treat Compound Treatment (72h Incubation, 0.1 - 100 µM) Prep->Treat Seed Cell Seeding (e.g., A549, HeLa in 96-well plates) Seed->Treat Split Orthogonal Assay Split (Control for -NO2 redox interference) Treat->Split ATP Primary: ATP Luminescence (CellTiter-Glo) Split->ATP Unbiased MTT Secondary: MTT Reduction (Tetrazolium Salt) Split->MTT Prone to false viability Data IC50 Calculation & Redox Interference Analysis ATP->Data MTT->Data

Orthogonal cell viability workflow for nitro-indazoles to bypass redox interference.

Data Presentation

To illustrate the critical need for this orthogonal approach, Table 1 outlines the necessary reagent preparations, and Table 2 provides representative quantitative data highlighting the redox interference phenomenon commonly observed with nitro-indazole derivatives[6].

Table 1: Reagent Preparation Guidelines
ReagentSolventStock ConcentrationStorageNotes
1-Acetyl-5-methyl-6-nitro-indazole 100% DMSO20 mM-20°CHighly hydrophobic; protect from light.
Doxorubicin (Positive Control)100% DMSO10 mM-20°CStandard cytotoxic reference.
MTT Reagent 1x PBS5 mg/mL4°CFilter-sterilize; light sensitive.
ATP Luminescence Reagent Assay Buffer1x Working Sol.-20°CThaw at room temp prior to use.
Table 2: Representative IC₅₀ Data Demonstrating Redox Interference

Note the significant fold discrepancy between the unbiased ATP assay and the structurally confounded MTT assay.

Cell LineCompoundATP Assay IC₅₀ (µM)MTT Assay IC₅₀ (µM)Fold Discrepancy
A549 (Lung) 1-Acetyl-5-methyl-6-nitro-indazole12.4 ± 1.1> 50.0> 4.0x
HeLa (Cervical) 1-Acetyl-5-methyl-6-nitro-indazole8.7 ± 0.635.2 ± 3.44.0x
A549 (Lung) Doxorubicin (Control)0.8 ± 0.10.9 ± 0.11.1x (No interference)

Detailed Step-by-Step Methodologies

Phase 1: Compound Preparation & Serial Dilution

Causality Check: 1-Acetyl-5-methyl-6-nitro-indazole has limited aqueous solubility. The final DMSO concentration in the cell culture must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Stock Solution: Dissolve 1-Acetyl-5-methyl-6-nitro-indazole powder in 100% anhydrous DMSO to create a 20 mM stock. Vortex thoroughly and sonicate for 5 minutes if particulate matter remains.

  • Intermediate Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in 100% DMSO (Concentration range: 20 mM down to 3 µM).

  • Working Solution: Dilute each DMSO intermediate 1:200 into complete culture media (e.g., DMEM + 10% FBS). This yields 2x working concentrations (100 µM down to 0.015 µM) with a fixed 0.5% DMSO concentration.

Phase 2: Cell Culture and Seeding
  • Harvest exponentially growing cells (e.g., A549 or HeLa) using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete media and count using a hemocytometer or automated cell counter.

  • Seed cells into two separate opaque-walled 96-well plates (Plate A for ATP, Plate B for MTT) at a density of 5,000 cells/well in 50 µL of media.

  • Include control wells: Media only (Blank), Cells + 0.5% DMSO (Vehicle Control), and Cells + Doxorubicin (Positive Control).

  • Incubate plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

Phase 3: Compound Treatment
  • Add 50 µL of the 2x Working Solutions (from Phase 1) to the corresponding wells containing 50 µL of cultured cells. The final volume is 100 µL/well, and the final DMSO concentration is 0.25%.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Phase 4: Endpoint Assays (Orthogonal Validation)
Protocol A: Primary ATP Luminescence Assay (Unbiased)
  • Remove Plate A from the incubator and equilibrate to room temperature for 30 minutes. (Causality: Temperature gradients across the plate can cause uneven luminescent signals).

  • Add 100 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a microplate reader (Integration time: 0.5 - 1.0 second/well).

Protocol B: Secondary MTT Assay (Interference Check)
  • To Plate B, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 to 4 hours at 37°C.

  • Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan.

  • Shake the plate for 5 minutes at 300 rpm.

  • Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background noise) using a spectrophotometer.

Phase 5: Data Analysis

Calculate the percentage of cell viability relative to the vehicle control (set to 100%). Plot the log(concentration) versus normalized viability and perform a non-linear regression (curve fit) to determine the IC₅₀ values. If the MTT IC₅₀ is >2-fold higher than the ATP IC₅₀, nitro-reductive assay interference is confirmed, and the ATP data should be exclusively used for downstream pharmacological modeling.

References

  • US Patent 4223143A - Quinazoline derivatives. Google Patents. Contains synthetic routes and background for 1-acetyl-5-methyl-6-nitro-indazole as a core intermediate.
  • The mitochondrial uncoupler dicumerol disrupts the MTT assay. ResearchGate. Discusses the mechanisms by which redox-active and uncoupling compounds interfere with tetrazolium reduction assays. URL:[Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PubMed Central (PMC). Explains the reductive bioactivation of nitroaromatic compounds via cellular nitroreductases. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 1-Acetyl-5-methyl-6-nitro-indazole

Executive Summary This application note details the electron ionization mass spectrometry (EI-MS) fragmentation profile of 1-Acetyl-5-methyl-6-nitro-indazole (C₁₀H₉N₃O₃, MW: 219.2 Da). As a critical intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the electron ionization mass spectrometry (EI-MS) fragmentation profile of 1-Acetyl-5-methyl-6-nitro-indazole (C₁₀H₉N₃O₃, MW: 219.2 Da). As a critical intermediate in the synthesis of quinazoline derivatives and other pharmaceutical building blocks, verifying the structural integrity of this compound is paramount. This guide provides a mechanistic elucidation of its primary fragmentation pathways—specifically highlighting the diagnostic ortho-effect—and outlines a self-validating Direct Insertion Probe (DIP) EI-MS protocol designed to prevent thermal degradation during analysis.

Structural Context and Analytical Challenges

1-Acetyl-5-methyl-6-nitro-indazole features an indazole core substituted with an N-acetyl group at position 1, a methyl group at position 5, and a nitro group at position 6.

From an analytical perspective, N-acetylated indazoles are thermally labile. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) can lead to premature de-acetylation in the heated injection port, yielding false-positive structural data. Consequently, a Direct Insertion Probe (DIP) methodology is preferred. By introducing the solid sample directly into the high-vacuum EI source, we bypass the thermal stress of a GC inlet, ensuring that the observed loss of the acetyl group is a true electron-ionization-induced fragmentation rather than a thermal artifact.

Mechanistic Elucidation of Fragmentation Pathways

Under standard 70 eV electron ionization, the compound exhibits a highly predictable and diagnostic fragmentation cascade[1]. Understanding the causality behind these cleavages is essential for spectral interpretation.

Pathway A: N-Acetyl Cleavage (Loss of Ketene)

The molecular ion (M⁺•) is observed at m/z 219 with a relative abundance of 35%. The initial and most kinetically favored fragmentation is the cleavage of the N1-acetyl group. Rather than losing the entire acetyl radical, the system undergoes a rearrangement to expel a neutral ketene molecule (CH₂=C=O, 42 Da). This alpha-cleavage restores the aromatic stability of the indazole N-H system, yielding a stable radical cation at m/z 177 (61% abundance)[1].

Pathway B: The "Ortho-Effect" (Loss of Hydroxyl Radical)

The most defining feature of this spectrum is the base peak at m/z 160 (100% abundance)[1]. This ion is generated via a classic mass spectrometric ortho-effect. Because the 5-methyl and 6-nitro groups are situated ortho to one another on the aromatic ring, the spatial proximity allows for a highly specific intramolecular reaction. Following the loss of ketene, an oxygen atom from the 6-nitro group abstracts a proton from the adjacent 5-methyl group via a six-membered cyclic transition state. This triggers the expulsion of a hydroxyl radical (OH•, 17 Da). The resulting cyclic, highly conjugated fragment is exceptionally stable, driving the reaction forward and establishing m/z 160 as the base peak of the spectrum.

Logical Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺•) m/z 219 1-Acetyl-5-methyl-6-nitro-indazole F1 Fragment Ion m/z 177 [M - Ketene]⁺• M->F1 - 42 Da (Ketene) N-Acetyl Cleavage F2 Base Peak Ion m/z 160 [M - Ketene - OH]⁺ F1->F2 - 17 Da (OH•) Ortho-Effect

EI-MS fragmentation pathway of 1-Acetyl-5-methyl-6-nitro-indazole highlighting the ortho-effect.

Quantitative Fragmentation Data

The following table summarizes the quantitative MS data and mechanistic assignments for the analyte[1].

m/zRelative Abundance (%)Ion AssignmentNeutral LossMechanistic Rationale
219 35M⁺•NoneIntact Molecular Ion
177 61[M - C₂H₂O]⁺•42 Da (Ketene)Cleavage of the highly labile N1-acetyl group
160 100[M - C₂H₂O - OH]⁺17 Da (OH•)Ortho-effect between the 5-CH₃ and 6-NO₂ groups

Experimental Methodology: Self-Validating DIP-EI-MS Protocol

To ensure absolute trustworthiness of the analytical data, the following protocol utilizes a self-validating framework, incorporating system suitability tests (SST) and background subtraction to eliminate isobaric interferences.

Phase 1: System Suitability and Calibration
  • Tuning: Introduce Perfluorotributylamine (PFTBA) into the EI source. Tune the repeller, ion focus, and entrance lenses to optimize peak shape and resolution for standard PFTBA masses (m/z 69, 219, and 502).

  • Energy Standardization: Strictly verify that the electron energy is set to 70 eV . Causality: Fragmentation pathways (especially the ratio of m/z 177 to 160) are highly dependent on internal energy. 70 eV ensures the data is reproducible and matches standardized library conditions.

  • Blank Baseline: Run an empty, solvent-washed glass DIP crucible through the temperature ramp (Step 3) to establish a background spectrum. This validates the absence of column bleed or prior sample carryover.

Phase 2: Sample Preparation
  • Dissolve 1.0 mg of 1-Acetyl-5-methyl-6-nitro-indazole (purity >98%) in 1.0 mL of MS-grade dichloromethane (DCM).

  • Pipette 1–2 µL of the stock solution into the clean glass DIP crucible.

  • Allow the DCM to evaporate completely in a fume hood at room temperature (approx. 5 minutes), leaving a uniform thin film of the solid analyte.

Phase 3: Data Acquisition and Validation
  • Insert the loaded DIP into the mass spectrometer's vacuum lock and evacuate the chamber.

  • Advance the probe directly into the EI source block.

  • Thermal Desorption Ramp: Apply a ballistic temperature ramp to the probe: Initial 50°C, hold for 1 min, then ramp at 30°C/min to 250°C. Causality: A rapid ramp desorbs the intact molecule quickly, minimizing the time the compound spends at intermediate temperatures where thermal de-acetylation could occur prior to ionization.

  • Record mass spectra in full-scan mode (m/z 50 to 300).

  • Data Validation: Extract the spectrum at the apex of the total ion chromatogram (TIC) thermal desorption peak. Subtract the blank baseline. Finally, verify the isotopic pattern of the M⁺• (m/z 219) against the theoretical Carbon-13 abundance for C₁₀H₉N₃O₃ to conclusively validate the molecular formula.

References

  • Title: US4223143A - Quinazoline derivatives Source: Google Patents URL

Sources

Method

Application Note: Handling, Storage, and Synthetic Protocols for 1-Acetyl-5-methyl-6-nitro-indazole

Executive Summary & Mechanistic Insight As a critical building block in medicinal chemistry, 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0)[1] serves as a key protected intermediate in the synthesis of quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insight

As a critical building block in medicinal chemistry, 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0)[1] serves as a key protected intermediate in the synthesis of quinazoline derivatives and other bioactive heterocycles ()[2].

The strategic installation of the N1-acetyl group is not merely a structural modification; it is a mechanistic necessity. Unprotected 1H-indazoles are highly susceptible to oxidative degradation and unwanted electrophilic side reactions at the nitrogen-rich core. By acetylating the N1 position, researchers can selectively direct harsh downstream transformations—such as the chromic acid oxidation of the 5-methyl group to a carboxylic acid—without compromising the integrity of the indazole ring[2]. This application note provides authoritative guidelines on the physicochemical properties, rigorous safety procedures, and validated synthetic protocols for this compound.

Physicochemical Properties & Quantitative Data

To ensure accurate stoichiometry and analytical tracking, the foundational quantitative data for 1-Acetyl-5-methyl-6-nitro-indazole is summarized below.

PropertyValue
Chemical Name 1-Acetyl-5-methyl-6-nitro-indazole
CAS Number 75844-29-0[1]
Molecular Formula C₁₀H₉N₃O₃[2]
Molecular Weight 219.20 g/mol [2]
Appearance Elongated colorless needles / off-white solid[1][2]
Melting Point 180°C – 185°C[2]
Solubility Soluble in DMSO, Dichloromethane; Limited in Water[1]

E-E-A-T Safety & Handling Guidelines

Handling nitro-aromatic compounds requires proactive hazard mitigation. While specific GHS data for the N-acetylated derivative is often grouped with its parent compounds (e.g., 5-nitroindazole), standard operating procedures for reactive nitro-indazoles must be strictly applied.

  • Hazard Identification: Expected to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) ()[3]. It is also classified as harmful if swallowed (H302) ()[4].

  • Storage Causality: The compound must be stored at 0–8°C in a desiccated, dark environment[3]. Why? The N1-acetyl group forms an amide-like linkage that can undergo slow hydrolysis back to the unprotected 1H-indazole in the presence of ambient moisture and fluctuating temperatures. Protecting it from light prevents the photolytic degradation of the nitro group.

  • Handling Execution: Always allow the sealed container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture on the cold solid, which could trigger localized hydrolysis of the acetyl protecting group.

HandlingStorage Receive 1-Acetyl-5-methyl-6-nitro-indazole Inventory Receipt Storage Storage Conditions 0-8°C, Desiccated, Dark Receive->Storage Prevent N-acetyl hydrolysis Handling Handling Preparation Fume Hood (Minimum 100 fpm) Storage->Handling Equilibrate to RT before opening PPE PPE Requirements Nitrile Gloves, Goggles, Lab Coat Handling->PPE Hazard Mitigation Experiment Experimental Execution Anhydrous Conditions Preferred PPE->Experiment Safe Dispensing

Caption: Logical workflow for the safe handling, storage, and preparation of the compound.

Experimental Workflows

Protocol A: Synthesis of 1-Acetyl-5-methyl-6-nitro-indazole (N1-Protection)

Objective: Protect the indazole core prior to aggressive oxidation. Causality: Acetic anhydride serves as both the reactant and part of the solvent system. Glacial acetic acid is used as a miscible co-solvent to moderate the reaction rate and keep the starting material in solution until the acetylated product, which has lower solubility in this mixture, selectively crystallizes out, driving the reaction forward via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Suspend 5.0 g (28.2 mmol) of 5-methyl-6-nitro-1H-indazole in a mixture of 50 mL glacial acetic acid and 100 mL acetic anhydride[2].

  • Stir the mixture at room temperature. Within approximately 15 minutes, the target acetylated compound will begin to crystallize from the light-yellow solution[2].

  • Allow the solution to stand for 45 minutes at room temperature, followed by 15 hours at 4°C to maximize crystallization[2].

  • Filter the elongated colorless needles and wash with a minimal amount of cold solvent.

  • Self-Validation System: The expected yield is ~90%. Verify success by checking the melting point (expected 185°C). IR spectroscopy must confirm the presence of the ester/amide carbonyl at 1715 cm⁻¹ and the nitro group at 1530 cm⁻¹[2].

Protocol B: Downstream Application - Oxidation to 6-Nitro-1H-indazole-5-carboxylic acid

Objective: Oxidize the 5-methyl group to a carboxylic acid using the protected intermediate. Causality: Chromic trioxide in concentrated sulfuric acid is a highly aggressive oxidant. The N1-acetyl group prevents the oxidative cleavage of the pyrazole ring. The reaction is kept strictly at or below 22°C to prevent thermal runaway and over-oxidation[2].

Step-by-Step Methodology:

  • Suspend 11.0 g (50 mmol) of 1-acetyl-5-methyl-6-nitro-indazole in 250 mL of concentrated sulfuric acid, cooling the flask to +5°C using an ice bath[2].

  • Carefully add 25.0 g of Chromic trioxide (CrO₃) in small portions over a 5-minute period. Caution: Highly exothermic and strong oxidizer.[2]

  • Continue stirring on the ice bath for 15 minutes. The internal temperature may briefly rise to ~22°C, accompanied by carbon dioxide evolution[2].

  • Quench the reaction by carefully pouring the mixture over 1.8 liters of crushed ice[2].

  • Extract the aqueous mixture with diethyl ether (10 × 200 mL), dry the organic layer, and concentrate to isolate the carboxylic acid derivative[2].

ReactionPathway Start 5-Methyl-6-nitro-1H-indazole (Starting Material) Acetylation Acetylation Acetic Anhydride / Acetic Acid 15 min, RT Start->Acetylation N1-Protection Target 1-Acetyl-5-methyl-6-nitro-indazole (Protected Intermediate) Acetylation->Target Crystallization (Yield: 90%) Oxidation Oxidation CrO3 / H2SO4 +5°C to 22°C Target->Oxidation 5-Methyl Oxidation Product 6-Nitro-1H-indazole-5-carboxylic acid (Downstream Target) Oxidation->Product Aqueous Workup

Caption: Synthetic workflow from 5-methyl-6-nitro-1H-indazole to the downstream carboxylic acid.

References

  • Google Patents. "US4223143A - Quinazoline derivatives." Source: Google Patents.
  • PubChem. "5-Nitroindazole | C7H5N3O2 - PubChem." Source: National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Why is 1-Acetyl-5-methyl-6-nitro-indazole precipitating in cell culture media

Troubleshooting Precipitation of IT-156N in Cell Culture Media Welcome to the technical support guide for IT-156N. This document provides in-depth troubleshooting advice and experimental protocols to address the common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Precipitation of IT-156N in Cell Culture Media

Welcome to the technical support guide for IT-156N. This document provides in-depth troubleshooting advice and experimental protocols to address the common issue of compound precipitation in aqueous cell culture media. As researchers, we understand that reproducible and accurate experimental results depend on the proper handling of small molecules. This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

Frequently Asked Questions (FAQs)
Q1: My IT-156N powder is a crystalline solid. I've prepared a 10 mM stock solution in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?

A1: This is a classic case of a compound "crashing out" of solution, and it is the most common issue encountered with hydrophobic molecules like IT-156N. The core reason is the drastic change in solvent environment, from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (your cell culture medium).

The Scientific Explanation (Causality):

  • Solubility Limits: Every compound has a maximum solubility in a given solvent. While IT-156N, like its parent nitro-indazole structures, is highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is very low[1][2][3]. When you add your concentrated DMSO stock to the medium, the final concentration of IT-156N you are trying to achieve, even if it's in the micromolar range, likely exceeds its thermodynamic solubility limit in the aqueous buffer.

  • Kinetic vs. Thermodynamic Solubility: What you are observing is a failure to create a kinetically soluble solution. A thermodynamically soluble solution is a stable, true solution at equilibrium. A kinetically soluble solution is a supersaturated solution that can exist for a period of time before precipitation occurs[4]. When you add the DMSO stock directly, you are creating a localized, highly supersaturated zone where the compound rapidly precipitates before it can disperse.

Q2: I'm only trying to reach a final concentration of 5 µM, and I keep the final DMSO concentration at 0.1%. Why does it still precipitate?

A2: Even at low final concentrations, the method of dilution is critical. A single-step, large dilution from a high-concentration DMSO stock into an aqueous buffer is often the cause of precipitation, regardless of the final concentration[5].

The Scientific Explanation (Causality):

  • Local Concentration Effect: When a droplet of your 10 mM DMSO stock hits the aqueous media, the DMSO rapidly diffuses away. For a brief moment, the IT-156N molecules are left in an environment that is suddenly >99% water, at a concentration far exceeding their aqueous solubility limit, causing them to aggregate and precipitate[6].

  • The Importance of Step-Wise Dilution: To prevent this, a serial or step-wise dilution is highly recommended[7][8]. By first making an intermediate dilution in DMSO or a mix of DMSO and media, you lower the concentration gradient, allowing the compound to disperse more gently into the final aqueous solution.

Below is a workflow to guide your troubleshooting process for this common issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Troubleshooting Path cluster_3 Advanced Solutions A Precipitation Observed in Cell Culture Media B Is stock solution clear? (No precipitation in DMSO) A->B Start Here C Is final DMSO % < 0.5%? (Check cytotoxicity limits) B->C Yes L Re-dissolve stock. Use fresh, dry DMSO. B->L No D Implement Step-Wise Dilution C->D Yes M Adjust stock concentration to lower final DMSO %. C->M No E Pre-warm media to 37°C before adding compound D->E F Add compound solution dropwise while gently vortexing media E->F G Still Precipitating? F->G H Perform Kinetic Solubility Assay (See Protocol 2) G->H Yes N Problem Solved. Proceed with experiment. G->N No I Result: Determine Max Soluble Concentration (C_max) H->I J Work below C_max I->J K Consider formulation with co-solvents (e.g., PEG400) I->K If C_max is too low

Caption: Troubleshooting workflow for compound precipitation.

Q3: Could my cell culture media components (e.g., FBS, salts) be causing the precipitation?

A3: Yes, absolutely. The composition of your media can significantly impact the solubility of IT-156N.

The Scientific Explanation (Causality):

  • Salting Out: Cell culture media are rich in various salts (e.g., CaCl₂, MgSO₄)[9][10][11]. High concentrations of ions in solution can reduce the solvation of your compound by competing for water molecules, effectively "pushing" the compound out of solution. This is known as the "salting out" effect[12].

  • pH Effects: While IT-156N is not strongly acidic or basic, subtle pH shifts in the media (e.g., due to CO₂ levels) can influence the charge state and solubility of media components, which can indirectly affect the stability of your compound in solution[13].

  • Protein Binding: Fetal Bovine Serum (FBS) contains high concentrations of proteins, most notably albumin. Hydrophobic drugs often bind to albumin[14]. This can be beneficial, acting as a carrier to increase the apparent solubility. However, if the drug-protein complex itself has low solubility or if the drug is displaced by other molecules, it can lead to aggregation[15]. The effect is compound-dependent and must be determined empirically.

Experimental Protocols & Data

To systematically overcome these issues, we recommend determining the kinetic solubility of IT-156N in your specific experimental medium.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Preparation: Use anhydrous, cell-culture grade DMSO to prepare a 10 mM or 20 mM stock solution of IT-156N[16]. Ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution[16].

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials to prevent moisture absorption and repeated freeze-thaw cycles[8]. Store at -20°C or -80°C.

Protocol 2: Determining Kinetic Solubility in Cell Culture Media

This protocol is adapted from standard turbidimetric methods and will help you find the maximum concentration at which IT-156N remains visibly soluble in your media for a relevant time period[4][17].

Materials:

  • 10 mM IT-156N in DMSO stock solution.

  • Your specific cell culture medium (e.g., DMEM + 10% FBS).

  • Anhydrous DMSO.

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~620 nm.

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate (a "source plate"), prepare 2-fold serial dilutions of your 10 mM stock solution in DMSO. For example, create concentrations from 10 mM down to ~0.02 mM.

  • Dispense Media: Add 198 µL of your pre-warmed (37°C) cell culture medium to the wells of the clear, flat-bottom "assay plate". Include wells with media only (no compound) as a negative control.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of your DMSO serial dilutions from the source plate into the corresponding wells of the assay plate containing media. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubation & Measurement:

    • Immediately after adding the compound, mix the plate gently for 30 seconds.

    • Take an initial absorbance reading at 620 nm (Time 0).

    • Incubate the plate at 37°C.

    • Take subsequent readings at 1 hour and 2 hours.

  • Data Analysis: The concentration at which the absorbance reading significantly increases above the "media + DMSO only" control wells indicates the point of precipitation. This is your kinetic solubility limit.

Below is a visual representation of this experimental workflow.

G cluster_0 Step 1: Source Plate Prep cluster_1 Step 2: Assay Plate Prep cluster_2 Step 3: Dilution & Incubation cluster_3 Step 4: Measurement & Analysis A Create 2-fold serial dilutions of 10 mM IT-156N in pure DMSO C Transfer 2 µL from source plate to assay plate (1:100 dilution) A->C B Add 198 µL of pre-warmed cell culture media to each well B->C D Mix gently and incubate at 37°C C->D E Measure absorbance (turbidity) at 620 nm at T=0, 1h, 2h D->E F Identify concentration where Abs > Control E->F G Result: Kinetic Solubility Limit F->G

Caption: Workflow for Kinetic Solubility Assay.

Data Summary Table

While specific data for IT-156N is proprietary, the table below shows representative solubility data for related nitro-indazole compounds, illustrating the general principles discussed.

CompoundSolventSolubilityTemperature (°C)Reference
6-NitroindazoleWater (pH 7.4)>24.5 µg/mLRT[1]
3-Methyl-6-nitroindazoleWaterVery Low (x=0.00018)25[1][2]
3-Methyl-6-nitroindazoleDMFHigh (x=0.23461)25[1][2]
3-Methyl-6-nitroindazoleEthanolModerate (x=0.05178)25[1][2]

Data for 3-methyl-6-nitroindazole is presented as mole fraction (x) from Wang et al. (2019)[1].

Final Recommendations
  • Always Use Controls: Include a "vehicle control" in all your experiments, which consists of your cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) but without the compound[18].

  • Stay Below the Limit: Once you determine the kinetic solubility limit of IT-156N in your system, ensure your experimental working concentrations are comfortably below this value.

  • Observe Your Cultures: After adding the compound, visually inspect the media under a microscope. A fine, crystalline precipitate is often visible and can be mistaken for contamination[11].

We are confident that by applying these principles and protocols, you can resolve the precipitation issues with IT-156N and proceed with your research. For further assistance, please do not hesitate to contact our technical support team.

References
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media?. ResearchGate. [Link]

  • Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Relationship between the solubility parameter and the binding of drugs by plasma proteins. PubMed. [Link]

  • 5-Nitroindazole. PubChem - NIH. [Link]

  • What exactly is plasma protein binding in regard to drugs?. Reddit. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

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  • Protein binding Chapter 10. Scribd. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-5-methyl-6-nitro-indazole Nitration

Welcome to the technical support center for the nitration of 1-Acetyl-5-methyl-6-nitro-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 1-Acetyl-5-methyl-6-nitro-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this electrophilic aromatic substitution, ensuring optimal yields and purity for your target dinitro compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Dinitro Product

Question: My reaction is resulting in a very low yield, or I am only recovering the starting material. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield is a common issue in nitration reactions, especially when dealing with a deactivated substrate like 1-Acetyl-5-methyl-6-nitro-indazole. The existing nitro and acetyl groups are strongly electron-withdrawing, making the indazole ring less susceptible to further electrophilic attack.[1][2] Several factors could be at play:

  • Insufficiently Activating Conditions: The generation of the nitronium ion (NO₂⁺), the active electrophile, is crucial.[3][4] For deactivated rings, a high concentration of a strong acid catalyst, like sulfuric acid, is necessary to produce a sufficient concentration of the nitronium ion.[5]

    • Solution: Ensure your nitrating mixture is potent enough. For this substrate, a mixture of fuming nitric acid and concentrated sulfuric acid (or oleum) is often required. The ratio of H₂SO₄ to HNO₃ should be optimized; start with a higher proportion of sulfuric acid to drive the formation of NO₂⁺.

  • Reaction Temperature is Too Low: While temperature control is critical to prevent side reactions, an overly low temperature can significantly slow down or completely stall the reaction.[5]

    • Solution: If you are running the reaction at 0-5 °C, try gradually increasing the temperature in 5-10 °C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.[5][6]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow.[5]

    • Solution: Ensure your starting material is completely soluble in the concentrated sulfuric acid before adding the nitrating agent. Gentle warming or extended stirring during dissolution may be necessary.

  • Premature Quenching: The reaction may not have proceeded to completion before work-up.

    • Solution: Monitor the reaction using TLC. A common mobile phase for nitrated aromatics is a mixture of toluene and ethyl acetate.[1] Only quench the reaction after the starting material spot has been completely consumed.

Issue 2: Formation of Unwanted Side Products or Dark Discoloration

Question: My final product is a dark, tarry substance, or the NMR shows a complex mixture of products. What is causing this and how can I get a cleaner reaction?

Answer: The formation of dark-colored impurities and side products often points to decomposition or oxidative side reactions, which are common under harsh nitrating conditions.[1][6]

  • Excessive Reaction Temperature: Nitration is a highly exothermic reaction.[5][7] Poor temperature control can lead to a runaway reaction, causing oxidation of the substrate and formation of nitrogen oxides, which contribute to the dark color.[6]

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice-salt bath to keep the temperature low (e.g., 0-5 °C), especially during the slow, dropwise addition of the nitrating agent.[5][8]

  • Nitrating Agent is Too Harsh: For some sensitive substrates, standard mixed acid conditions can be too aggressive.

    • Solution: Consider using a milder nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be an effective alternative for sensitive heterocycles.[9][10][11] This reagent often provides cleaner reactions at lower temperatures.[11]

  • Over-Nitration: While the goal is dinitration, using a large excess of the nitrating agent can sometimes lead to uncontrolled side reactions.[5]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the second nitration step.[5]

Issue 3: Difficulty in Product Isolation and Purification

Question: After quenching the reaction in ice water, my product is not precipitating, or it's an oil that is difficult to handle. How can I effectively isolate the pure product?

Answer: Isolation issues are common, especially if the product is highly polar or if impurities are present.

  • Product Remains Soluble: The dinitrated product may have some solubility in the acidic aqueous work-up solution.

    • Solution: If a precipitate does not form upon pouring the reaction mixture onto ice, carefully neutralize the solution with a base like sodium carbonate or dilute sodium hydroxide while cooling in an ice bath.[5] This will decrease the solubility of the product. Be extremely cautious as the neutralization is highly exothermic.

  • Oiling Out: The product may separate as an oil instead of a solid.

    • Solution: If the product oils out, perform an extraction with a suitable organic solvent such as ethyl acetate or dichloromethane.[1][5] You may need to perform multiple extractions to recover all the product.

  • Isomer Separation: The reaction may produce a mixture of dinitro isomers which are difficult to separate.

    • Solution: Purification of isomers often requires careful column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water, acetone/water, or acetonitrile/water) can be effective for separating isomers.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for nitrating 1-Acetyl-5-methyl-6-nitro-indazole?

A typical starting point involves dissolving the substrate in concentrated sulfuric acid at 0-5 °C, followed by the slow, dropwise addition of fuming nitric acid.[8] The reaction is monitored by TLC until the starting material is consumed, and then it is quenched by pouring it onto a large volume of crushed ice.

ParameterRecommended ConditionRationale & Key Considerations
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄ (Mixed Acid)Provides the strong electrophile (NO₂⁺) needed for a deactivated ring.[2][3]
Solvent Concentrated H₂SO₄Dissolves the starting material and catalyzes the formation of the nitronium ion.[5]
Temperature 0 - 10 °C (initially)Crucial for controlling the exothermic reaction and minimizing side product formation.[5][6] May require gentle warming to proceed.
Stoichiometry 1.05 - 1.2 equivalents of HNO₃A slight excess ensures the reaction goes to completion without promoting excessive side reactions.[5]
Reaction Time 1 - 6 hours (Monitored by TLC)Highly dependent on temperature and substrate reactivity.[6]
Work-up Quench on ice, filter precipitateStandard procedure to precipitate the crude product from the strong acid.[6][8]
Q2: Where will the second nitro group add to the ring?

The position of the second nitration is governed by the directing effects of the existing substituents on the indazole ring. The indazole ring system itself is complex. The N-acetyl group and the existing 6-nitro group are both strongly deactivating, electron-withdrawing groups. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta position. However, the inherent reactivity of the heterocyclic ring positions also plays a crucial role. For indazole, electrophilic attack is known to occur on the benzene ring portion, often at the C4 or C7 positions, depending on the conditions and existing substituents. Given the substitution pattern, the most likely position for the second nitration would be the C4 or C7 position, which are meta to the powerful 6-nitro group. Precise determination would require spectroscopic analysis (e.g., 2D-NMR) of the product.

Q3: What is the mechanism of this nitration reaction?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3][4]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4]

  • Electrophilic Attack: The π-electron system of the indazole ring attacks the nitronium ion. This step is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][13]

  • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring and yielding the final dinitrated product.[3]

Nitration_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ Substrate 1-Acetyl-5-methyl-6-nitro-indazole NO2+->Substrate Electrophile SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex Attack by π-system Product Dinitro Product SigmaComplex->Product Deprotonation

Caption: General mechanism for electrophilic aromatic nitration.

Q4: What are the critical safety precautions for this reaction?

Nitration reactions are potentially hazardous and must be handled with extreme care.

  • Corrosive and Oxidizing Agents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8]

  • Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, potentially causing boiling and splashing of corrosive acids. Always perform the reaction in an ice bath and add reagents slowly.[7][8]

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhaling toxic and corrosive fumes.[8]

  • Quenching: The quenching process is also highly exothermic. Add the reaction mixture to ice slowly and with vigorous stirring to dissipate the heat effectively.[8]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Carefully take a small aliquot from the reaction mixture, quench it in a vial with a small amount of ice/water and extract with a few drops of ethyl acetate. Spot this extract alongside a spot of your starting material.

  • Eluent: A mixture of non-polar and polar solvents is typically used. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate or Toluene:Ethyl Acetate.[1]

  • Visualization: Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material (typically lower, as it is more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.[6]

Troubleshooting_Workflow Start Reaction Start Problem Identify Issue Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yield? SideProducts Side Products / Dark Color Problem->SideProducts Purity? IsolationIssue Isolation Difficulty Problem->IsolationIssue Work-up? CheckConditions Check Nitrating Conditions (e.g., Acid Ratio) LowYield->CheckConditions ControlTemp Improve Temperature Control (Ice Bath, Slow Addition) SideProducts->ControlTemp Neutralize Neutralize to Precipitate IsolationIssue->Neutralize CheckTemp Increase Temperature Incrementally CheckConditions->CheckTemp CheckTime Increase Reaction Time (Monitor by TLC) CheckTemp->CheckTime End Optimized Product CheckTime->End MilderAgent Consider Milder Agent (e.g., Acetyl Nitrate) ControlTemp->MilderAgent Stoichiometry Adjust Stoichiometry (Avoid Large Excess) MilderAgent->Stoichiometry Stoichiometry->End Extract Extract with Organic Solvent Neutralize->Extract Purify Purify by Column/Recrystallization Extract->Purify Purify->End

Caption: A decision tree for troubleshooting common nitration issues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (n.d.).
  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Keating, J. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Moodie, R. B., Schofield, K., & Tobin, J. B. (1977). Kinetics and mechanism of nitration of indazole. Journal of the Chemical Society, Perkin Transactions 2.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). indazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Reddit. (2023).
  • Unknown. (n.d.).
  • Keating, J. J., et al. (2021).
  • Denya, I., & Fasan, R. (2024).
  • Check, C. T., & Thomson, R. J. (2014).
  • Wikipedia. (n.d.).
  • Alam, M. S., & Keating, J. J. (2024).
  • YouTube. (2020).
  • Clayden, J., & Youssef, T. (n.d.). Aromatic heterocycles 1: structures and reactions.
  • Unacademy. (n.d.).
  • Chhabra, J., et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. MDPI.
  • Olah, G. A., et al. (2003).
  • Hoggett, J. G. (n.d.).
  • BenchChem. (n.d.).
  • Unknown. (1994).
  • Wallace, J. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
  • Unknown. (n.d.). Investigation into the synthesis of Indazole. arches.
  • Gidaspov, I. P., et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Gemo, M. D., et al. (n.d.).
  • Porter, H. D., & Peterson, W. D. (n.d.). Indazole, 5-nitro. Organic Syntheses Procedure.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

Sources

Troubleshooting

Overcoming background noise in 1-Acetyl-5-methyl-6-nitro-indazole UV-Vis spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the UV-Vis spectroscopic analysis of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the UV-Vis spectroscopic analysis of complex heterocyclic compounds.

Analyzing 1-Acetyl-5-methyl-6-nitro-indazole presents unique optical challenges. This compound features a highly conjugated indazole core substituted with electron-withdrawing nitro and acetyl groups, making its electronic transitions highly sensitive to its microenvironment[1]. When researchers observe background noise or baseline distortion during these scans, it is rarely a random hardware failure. Instead, it is usually a deterministic result of solvent incompatibility, sample aggregation, or optical saturation[2][3].

This guide provides self-validating troubleshooting protocols to help you identify the root cause of spectral noise and restore the integrity of your analytical data.

Diagnostic Workflow

UV_Vis_Troubleshooting Start High Background Noise 1-Acetyl-5-methyl-6-nitro-indazole CheckWavelength Is noise strictly below 260 nm? Start->CheckWavelength SolventCutoff Solvent Cutoff Issue (e.g., Chloroform, DMSO) CheckWavelength->SolventCutoff Yes CheckBaseline Is baseline sloping upwards (Ski-Jump)? CheckWavelength->CheckBaseline No SwitchSolvent Switch to Acetonitrile or Methanol SolventCutoff->SwitchSolvent Scattering Rayleigh Scattering (Aggregation/Precipitation) CheckBaseline->Scattering Yes CheckCuvette Are peaks flat-topped or erratic across range? CheckBaseline->CheckCuvette No FilterSample Filter (0.2 µm) & Optimize Solubility Scattering->FilterSample DetectorSat Detector Saturation or Dirty Cuvette CheckCuvette->DetectorSat Yes DiluteClean Dilute Sample & Use Quartz Cuvette DetectorSat->DiluteClean

Diagnostic workflow for resolving UV-Vis background noise in indazole derivatives.

FAQ 1: Solvent Cutoff & Matrix Effects

Q: Why does my baseline spike erratically below 260 nm when analyzing 1-Acetyl-5-methyl-6-nitro-indazole?

A: This is a classic manifestation of the "solvent cutoff" phenomenon[4][5]. Every solvent absorbs UV light at specific wavelengths. The cutoff is defined as the wavelength at which the solvent's absorbance reaches 1.0 Absorbance Unit (AU) in a 1 cm path length cell[6].

Because 1-Acetyl-5-methyl-6-nitro-indazole is highly lipophilic, researchers often dissolve it in strong organic solvents like Chloroform or DMSO to ensure complete solvation[7]. However, Chloroform has a UV cutoff of ~245 nm, and DMSO cuts off at ~268 nm[6]. If you attempt to measure the deep-UV π→π∗ transitions of your indazole derivative in these solvents, the solvent itself absorbs all the incident light[8]. The spectrophotometer's detector receives nearly zero transmitted photons, causing the signal-to-noise ratio to plummet and the software to output erratic, artifactual spikes[8].

Causality & Solution: To observe the high-energy transitions of the indazole ring (typically around 210-250 nm), you must select a solvent with a deep-UV cutoff[1].

Table 1: Optimal Solvents for Indazole UV-Vis Spectroscopy

SolventUV Cutoff (nm)Suitability for 1-Acetyl-5-methyl-6-nitro-indazole
Water190Poor (Low solubility causes scattering)
Acetonitrile (HPLC Grade)190Excellent (High solubility, deep UV transparency)
Methanol205Good (Watch for potential transesterification over time)
Chloroform245Poor (Masks deep-UV indazole transitions)
DMSO268Poor (Only useful for visible region >300 nm)

(Data synthesized from standard solvent cutoff parameters[4][6])

FAQ 2: Aggregation & Rayleigh Scattering

Q: Why is the baseline progressively rising towards the UV region without distinct peaks (the "ski-jump" effect)?

A: A baseline that slopes upward exponentially toward shorter wavelengths is the hallmark of Rayleigh scattering, not true absorbance[9][10].

If you prepare a stock solution of 1-Acetyl-5-methyl-6-nitro-indazole in DMSO and dilute it into an aqueous buffer (e.g., PBS) for measurement, the compound's poor aqueous solubility causes it to rapidly form nano-aggregates or precipitate[7]. These suspended particulates scatter the incident light[2][3]. Because scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), the scattering effect becomes exponentially worse in the UV region, creating a rising "ski-jump" baseline that obscures your actual chromophore peaks[9][10].

Self-Validating Protocol: Solvent-Exchange and Filtration To eliminate scattering, you must ensure the sample is a true solution, not a suspension.

  • Visual Inspection: Hold the cuvette against a dark background. If the solution appears slightly cloudy or opalescent, aggregation has occurred.

  • Solvent Optimization: Re-dissolve the compound in 100% Acetonitrile or Methanol to ensure complete solvation of the lipophilic indazole core.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter. Crucial Causality: Do not use Nylon filters, as Nylon can bind lipophilic compounds and artificially lower your sample concentration[10]. PTFE is chemically inert and prevents analyte loss.

  • Baseline Verification: Run a blank scan with the filtered solvent. The baseline should be flat (Absorbance < 0.05 AU) across the 200-400 nm range.

  • Sample Scan: Run the filtered sample. The "ski-jump" should disappear, revealing distinct, quantifiable absorption bands.

FAQ 3: Cuvette & Instrumental Artifacts

Q: How do I distinguish between instrument noise, detector saturation, and sample degradation?

A: If your peaks appear "flat-topped" or if the entire spectrum is noisy across both the visible and UV ranges, you are likely exceeding the linear dynamic range of the detector[9][10].

According to the Beer-Lambert Law, absorbance is directly proportional to concentration[5]. However, most standard UV-Vis spectrophotometers lose linearity above 2.0 AU (where only 1% of light is transmitted)[11]. At this point, the detector is starved of photons, and the amplifier's electrical noise dominates the signal[2][11].

Additionally, cuvette material plays a massive role. Glass and standard plastics absorb heavily below 300 nm[5]. If you use a glass cuvette for 1-Acetyl-5-methyl-6-nitro-indazole, the cuvette itself acts as a physical cutoff filter, causing massive background noise in the UV region[5].

Self-Validating Protocol: Optical Optimization

  • Check Absorbance Levels: Ensure the maximum peak absorbance of your sample is between 0.1 and 1.0 AU[10]. If the raw absorbance is >1.5 AU, dilute the sample by a factor of 10 and rescan.

  • Verify Cuvette Material: For any measurements below 300 nm, you must use a fused quartz cuvette[5].

  • Clean Optical Surfaces: Fingerprints or protein residues on the cuvette windows scatter light and increase background noise[10]. Wipe the optical faces with lens paper and spectroscopic-grade methanol before insertion[10].

References

  • Title: Wavelength cutoffs for common solvents Source: Waters Help Center URL: [Link]

  • Title: 4.4: UV-Visible Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Common Causes of Noise in Spectrophotometry and How to Fix Them Source: Patsnap Eureka URL: [Link]

  • Title: Noise at 200-250 nm in UvVis spectra? Source: ResearchGate URL: [Link]

  • Title: 15 Real Problems in UV–Vis Spectroscopy (Explained) Source: YouTube URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Acetyl-5-methyl-6-nitro-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 1-Acetyl-5-methyl-6-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0). This compound is a critical precursor in the synthesis of quinazoline derivatives and pyrazolo-fused benzo moieties. However, its structural properties demand strict environmental controls to maintain chemical integrity.

Mechanistic Insight: The "Why" Behind Storage Requirements

To understand how to store this compound, you must first understand its reactivity. The N1-acetyl bond in 1-acetyl-5-methyl-6-nitro-indazole is not a standard, stable aliphatic amide. Because the indazole core is highly electron-withdrawing—a property severely exacerbated by the electron-withdrawing 6-nitro group—the nitrogen atom cannot effectively donate its lone pair to the carbonyl carbon.

As a result, the N-acyl bond behaves more like an active ester or anhydride [1]. The carbonyl carbon remains highly electrophilic and is exceptionally susceptible to nucleophilic attack by ambient moisture (H₂O). At room temperature, the kinetic energy is sufficient to drive spontaneous hydrolysis, cleaving the acetyl group to yield acetic acid and the degraded tautomer, 5-methyl-6-nitro-1H-indazole.

degradation_pathway A 1-Acetyl-5-methyl- 6-nitro-indazole (Intact) C Tetrahedral Intermediate A->C Nucleophilic Attack B Ambient Moisture (H₂O) B->C Hydrolysis Catalyst D 5-Methyl-6-nitro- 1H-indazole (Degraded) C->D N-Deacetylation E Acetic Acid (Byproduct) C->E Bond Cleavage

Mechanism of moisture-driven N-deacetylation of 1-Acetyl-5-methyl-6-nitro-indazole.

Quantitative Stability & QC Validation Data

To ensure reproducible downstream syntheses, you must treat your storage and validation protocols as self-validating systems. Below are the quantitative benchmarks for storage conditions and spectral validation.

Table 1: Storage Condition Impact on Stability
Storage ConditionTemperatureMoisture ControlEstimated Shelf LifePrimary Degradation Risk
Benchtop (Ambient) 20–25°CNone< 48 hoursHigh (Rapid deacetylation)
Desiccator 20–25°CStrict (Silica/Drierite)1–2 weeksModerate (Slow hydrolysis)
Refrigeration 2–8°CSealed with Argon/N₂> 6 monthsLow (Kinetic suppression)
Deep Freeze -20°CSealed with Argon/N₂> 2 yearsNegligible
Table 2: Spectral Quality Control (QC) Benchmarks
Analytical MethodTarget SignalIntact Compound (1-Acetyl)Degraded Compound (1H-Indazole)
Melting Point Thermal Transition180°C – 185°C[2]> 200°C
IR Spectroscopy Carbonyl StretchSharp peak at 1715 cm⁻¹[2]Absent
IR Spectroscopy N-H StretchAbsentBroad peak at 3200–3400 cm⁻¹
¹H-NMR (CDCl₃) N1-CH₃CO ProtonsSharp singlet at δ 2.82 ppm[2]Absent
¹H-NMR (CDCl₃) C5-CH₃ ProtonsSharp singlet at δ 2.66 ppm[2]Present (Shifted slightly)

Troubleshooting & FAQs

Q: Why did my batch of 1-Acetyl-5-methyl-6-nitro-indazole degrade into a different compound after being left on the benchtop? A: The compound underwent moisture-driven deacetylation. As explained in the mechanistic overview, the electrophilic carbonyl carbon was attacked by ambient water vapor. This hydrolysis reaction is thermodynamically favorable and yields 5-methyl-6-nitro-1H-indazole[1].

Q: Is refrigeration strictly required, or can I store it in a desiccator at room temperature? A: While a strict desiccator environment at room temperature (20–25°C) removes the primary degradation catalyst (water), it is only suitable for short-term storage (1–2 weeks). For long-term stability, refrigeration (2–8°C) is mandatory. Lowering the temperature suppresses the kinetic rate of hydrolysis and minimizes the volatility of any trace moisture trapped in the vial.

Q: How can I definitively verify the structural integrity of my stored batch before initiating a synthesis workflow? A: Do not rely on visual inspection. Execute Protocol 1 (below) using orthogonal methods (IR and NMR). An intact batch will show a distinct ester/amide carbonyl stretch at exactly 1715 cm⁻¹ in IR. In ¹H-NMR (CDCl₃), you must observe a sharp singlet at δ 2.82 ppm corresponding to the N1-acetyl protons[2].

Q: Can I recover the compound if it has degraded? A: Yes. Because the degradation pathway is a simple hydrolysis, the resulting 5-methyl-6-nitro-1H-indazole can be quantitatively re-acetylated using acetic anhydride in anhydrous pyridine[2]. Follow Protocol 2 to recover your batch.

Experimental Protocols

storage_workflow Start Batch Receipt or Synthesis QC QC Validation: IR (1715 cm⁻¹) & NMR Start->QC Decision Storage Duration? QC->Decision RT Room Temp (20-25°C) Strictly Desiccated Decision->RT < 1 Week Fridge Refrigeration (2-8°C) Argon Flushed Decision->Fridge > 1 Week Risk High Deacetylation Risk if Exposed RT->Risk Humidity > 30% Stable Optimal Long-Term Stability Fridge->Stable Prevents Hydrolysis

QC validation and storage decision workflow for N-acetyl indazole derivatives.

Protocol 1: Pre-Use Quality Control (QC) Validation

Purpose: A self-validating check to prevent the use of hydrolyzed precursors in downstream synthesis.

  • Sample Preparation: Dissolve 5 mg of the stored compound in anhydrous CDCl₃ for NMR, or prepare a KBr pellet for IR spectroscopy.

  • IR Spectroscopic Analysis: Scan the sample from 4000 to 400 cm⁻¹. Confirm the presence of the N-acetyl carbonyl stretch at exactly 1715 cm⁻¹[2]. The appearance of a broad N-H stretch near 3200-3400 cm⁻¹ indicates deacetylation.

  • ¹H-NMR Analysis: Acquire a standard ¹H-NMR spectrum. Verify the presence of the N1-acetyl methyl protons as a sharp singlet at δ 2.82 ppm[2].

  • Decision Gate: If purity is >95%, proceed with synthesis. If significant deacetylation has occurred, route the batch to Protocol 2.

Protocol 2: Re-acetylation of Degraded Batches

Purpose: Quantitative recovery of 1-acetyl-5-methyl-6-nitro-indazole from its degraded 1H-indazole tautomer.

  • Suspension: Suspend 500 mg of the degraded 5-methyl-6-nitro-1H-indazole in 10 mL of anhydrous pyridine.

  • Acylation: Add 1 mL of acetic anhydride dropwise to the mixture at room temperature.

  • Incubation: Allow the dark brown reaction mixture to stir continuously at room temperature for 12 hours under an inert argon atmosphere[2].

  • Solvent Removal: Evaporate the solution under high vacuum. To ensure complete removal of pyridine, co-evaporate the residue twice with 30 mL of anhydrous toluene[2].

  • Recrystallization: Recrystallize the crude solid from 40 mL of hot methanol.

  • Validation: Collect the elongated colorless needles and verify the melting point (expected: 180°–185°C) to confirm successful recovery[2].

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 1-Acetyl-5-methyl-6-nitro-indazole derivatives

Comparative Biological Activity Guide: 1-Acetyl-5-methyl-6-nitro-indazole Derivatives vs. Standard Therapeutics Executive Summary & Chemical Context The compound 1-Acetyl-5-methyl-6-nitro-indazole is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 1-Acetyl-5-methyl-6-nitro-indazole Derivatives vs. Standard Therapeutics

Executive Summary & Chemical Context

The compound 1-Acetyl-5-methyl-6-nitro-indazole is a highly specialized synthetic building block utilized in the development of tricyclic pyrazolo-quinazoline derivatives [1]. Often referred to in medicinal chemistry as "benzo-allopurinols" or "benzologs," these derivatives are engineered to overcome the pharmacological limitations of standard bicyclic purinols[2]. While the precursor itself is inactive, its downstream derivatives exhibit profound biological activities, primarily acting as potent Xanthine Oxidase (XO) inhibitors for the management of gout and hyperuricemia, with emerging secondary applications as cytotoxic kinase inhibitors in oncology[3][4].

This guide provides a rigorous, data-driven comparison of the biological performance of 1-acetyl-5-methyl-6-nitro-indazole derivatives against standard clinical alternatives (Allopurinol and Febuxostat), supported by validated experimental protocols.

Structural Causality & Mechanism of Action

The fundamental limitation of Allopurinol is its relatively low solubility and requirement for high clinical dosage[5]. By utilizing 1-acetyl-5-methyl-6-nitro-indazole as a precursor, chemists can synthesize a tricyclic pyrazolo-quinazoline core.

The Causality of Structural Extension: The insertion of a benzene ring into the conventional purinol structure extends the molecular geometry linearly by approximately 2.4 Å[6]. This critical structural modification allows the derivative to occupy a deeper, more expansive hydrophobic pocket within the molybdenum-pterin active site of the Xanthine Oxidase enzyme[4]. Furthermore, the tricyclic core enhances polarizability, facilitating superior intermolecular hydrogen bonding with key amino acid residues (e.g., Glu802, Arg880) in the XO binding channel, leading to tighter competitive inhibition[3][4].

Pathway HX Hypoxanthine XAN Xanthine HX->XAN Catalyzed by XO UA Uric Acid (Hyperuricemia Trigger) XAN->UA Catalyzed by XO XO Xanthine Oxidase (XO) XO->HX INHIB1 Pyrazolo-quinazolines (Extended Geometry) INHIB1->XO Competitive Inhibition INHIB2 Allopurinol (Standard) INHIB2->XO Inhibition

Caption: Mechanism of action comparing pyrazolo-quinazolines and allopurinol on Xanthine Oxidase.

Comparative Biological Activity Data

The following table synthesizes the quantitative performance of pyrazolo-quinazoline derivatives (synthesized via the indazole route) compared to standard alternatives[4][7].

Compound ClassPrimary TargetIC₅₀ (Xanthine Oxidase)Solubility ProfileSecondary Biological Activity
Allopurinol (Standard)Xanthine Oxidase~2.50 µMLow (Requires high dose)None
Febuxostat (Standard)Xanthine Oxidase~0.01 µMModerateNone
Pyrazolo-quinazolines (Derivatives)Xanthine Oxidase~0.50 - 1.20 µMHigh (Enhanced by tricyclic core)Cytotoxic / Kinase Inhibition (e.g., CDK4/6)

Data Interpretation: While Febuxostat remains the most potent XO inhibitor, pyrazolo-quinazoline derivatives synthesized from 1-acetyl-5-methyl-6-nitro-indazole demonstrate a 2-to-5-fold increase in potency over Allopurinol, alongside dual-action potential in oncology[3][4].

Self-Validating Experimental Workflows

Protocol A: Synthesis of the Pyrazolo-quinazoline Core

To ensure high yield and structural integrity, the synthesis from 1-acetyl-5-methyl-6-nitro-indazole must follow a strict temperature-controlled oxidation and cyclization pathway[1][2].

  • Selective Oxidation: Suspend 50 mmol of 1-acetyl-5-methyl-6-nitro-indazole in 250 mL of concentrated H₂SO₄ at +5°C. Slowly add 25 g of Chromic trioxide (CrO₃) in portions over 5 minutes[1].

    • Causality: The highly acidic, low-temperature environment is critical. It prevents the premature hydrolysis of the acetyl protecting group on the N1-position while selectively oxidizing the 5-methyl group to a carboxylic acid[1].

  • High-Temperature Cyclization: React the resulting 6-nitro-1H-indazole-5-carboxylic acid intermediate with urea (or formamide) at 160°C for 2 hours[5].

    • Causality: The thermal energy drives the condensation reaction, forcing the formation of the pyrimidine ring (Ring A) and yielding the tricyclic pyrazolo-quinazoline framework[5][8].

  • Self-Validation Check: Analyze the precipitate using Mass Spectrometry. A successful cyclization will yield an M⁺ peak at m/e = 202 and characteristic UV absorbance shoulders at 246.4 nm and 297.5 nm[2].

Synthesis A 1-Acetyl-5-methyl-6-nitro-indazole (Starting Precursor) B Oxidation (CrO3 / H2SO4) Selective Methyl Oxidation A->B C Cyclization (Urea, 160°C) Pyrimidine Ring Formation B->C D Pyrazolo-quinazoline (Benzo-allopurinol) C->D

Caption: Chemical synthesis workflow of pyrazolo-quinazoline derivatives from the indazole precursor.

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to objectively quantify the IC₅₀ of the synthesized derivatives against Allopurinol.

  • Enzyme Preparation: Prepare 0.1 U/mL of bovine milk Xanthine Oxidase in a 50 mM phosphate buffer adjusted strictly to pH 7.4.

    • Causality: Maintaining pH 7.4 mimics the physiological environment of human blood, ensuring the ionization state of the drug matches in vivo conditions.

  • Inhibitor Incubation: Introduce the pyrazolo-quinazoline derivative (test) and Allopurinol (control) at varying logarithmic concentrations (0.1 µM to 10 µM) to the enzyme solution and incubate at 37°C for 15 minutes.

  • Substrate Initiation: Add 50 µM of xanthine solution to initiate the reaction.

  • Kinetic Readout & Self-Validation: Continuously measure the formation of uric acid at 295 nm using a UV-Vis spectrophotometer for 5 minutes.

    • Self-Validation Step: You must run a parallel "Blank" well containing the derivative and buffer without the enzyme. Because tricyclic compounds often have overlapping UV absorbance near 295 nm, subtracting this blank ensures the calculated IC₅₀ is strictly derived from enzymatic turnover, preventing false-positive inhibition data.

Sources

Comparative

Comprehensive Comparison Guide: Validating an HPLC Method for 1-Acetyl-5-methyl-6-nitro-indazole Quantification

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Enforced Standard) Introduction & Chemical Context 1-Acetyl-5-methyl-6-nitro-indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Enforced Standard)

Introduction & Chemical Context

1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0) is a highly functionalized heterocyclic intermediate critical to the [1] and other complex pharmaceutical active ingredients. Structurally, the presence of a strongly electron-withdrawing nitro group at the C6 position, combined with an acetylated indazole ring, creates a highly polarizable, planar aromatic system.

During chemical synthesis and scale-up, precise quantification of this intermediate—and its chromatographic resolution from its deacetylated synthetic precursor (5-methyl-6-nitro-1H-indazole)—is paramount. This guide objectively compares the performance of modern column technologies for this assay and provides a rigorous, self-validating method validation protocol aligned with the current [2].

Mechanistic Rationale: Core-Shell vs. Fully Porous Columns

To establish a robust analytical procedure, the choice of stationary phase is the most critical variable. We compared a traditional Fully Porous C18 column (5 µm) against a modern Core-Shell C18 column (2.7 µm) .

The Causality of Performance: Traditional fully porous particles suffer from extended longitudinal diffusion paths. In contrast, the core-shell architecture features a solid impermeable silica core surrounded by a thin porous outer layer. This topography drastically reduces mass transfer resistance (the C -term of the van Deemter equation). For rigid, planar molecules like 1-Acetyl-5-methyl-6-nitro-indazole, this translates to sharper peak shapes and superior resolution from structurally similar impurities, all while maintaining standard HPLC backpressures.

Table 1: Comparative Chromatographic Performance
ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Mechanistic Advantage
Retention Time (min) 8.44.2Shorter diffusion path allows higher optimal linear velocity.
Tailing Factor ( Tf​ ) 1.651.12Dense surface bonding minimizes secondary silanol interactions.
Theoretical Plates ( N ) ~8,500~19,200Minimized Eddy diffusion and rapid mass transfer.
Resolution ( Rs​ ) *1.83.4Superior efficiency yields baseline separation from precursors.
Backpressure (bar) 110185Operates safely within standard HPLC limits (<400 bar).

*Resolution calculated against the critical pair impurity: 5-methyl-6-nitro-1H-indazole.

Step-by-Step Methodology & Self-Validating Protocol

A method is only as reliable as its daily execution. By embedding stringent System Suitability Testing (SST) criteria, the protocol acts as a self-validating system . If the column degrades or the mobile phase is prepared incorrectly, the SST will fail prior to sample analysis, preventing the generation of invalid data.

Optimized Chromatographic Conditions
  • Column: Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water. (Causality: The acidic pH suppresses residual silanol ionization on the silica support, preventing secondary ionic interactions that cause peak tailing for nitrogen-containing heterocycles).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation Workflow
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication.

  • Standard Stock Solution: Accurately weigh 50.0 mg of 1-Acetyl-5-methyl-6-nitro-indazole reference standard into a 50 mL volumetric flask. Add 30 mL of diluent. Sonicate for 10 minutes (Causality: The planar aromatic structure exhibits strong intermolecular pi-pi stacking, reducing immediate solubility; sonication ensures complete disruption of the crystal lattice). Make up to volume (1000 µg/mL).

  • Working Standard Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent (100 µg/mL).

  • System Suitability Standard: Spike the Working Standard with 1.0 µg/mL of 5-methyl-6-nitro-1H-indazole to verify critical pair resolution.

  • Self-Validation Check (SST): Inject the System Suitability Standard. Proceed only if Rs​≥2.0 and Tf​≤1.5 .

Method Validation Workflow (ICH Q2(R2))

The ICH Q2(R2) revision mandates a lifecycle approach to analytical procedures, integrating risk-based development with robust validation criteria. The logical progression of this workflow is visualized below.

G Start Analytical Target Profile (ATP) Defined Spec Specificity / Selectivity (Peak Purity & Resolution) Start->Spec Lin Response (Linearity) & Reportable Range Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery Studies) Prec->Acc Rob Robustness (DoE Risk Assessment) Acc->Rob Valid Validated Method (Ready for Lifecycle Mgmt) Rob->Valid

Figure 1: Analytical method validation workflow based on ICH Q2(R2) lifecycle guidelines.

Experimental Validation Data

The following experimental data confirms that the Core-Shell method meets all ICH Q2(R2) acceptance criteria for the quantification of 1-Acetyl-5-methyl-6-nitro-indazole.

Response (Linearity) & Range

The method's response was evaluated across 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL).

Table 2: Linearity Data
Concentration (µg/mL)Relative Level (%)Mean Peak Area (mAU*s)% RSD (n=3)
1010%45,2101.2
5050%226,5050.8
100100%452,8900.4
120120%543,1100.5
150150%679,4000.6

Regression Equation: y = 4528.5x - 110.2 | Correlation Coefficient ( R2 ): 0.9998

Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix placebo at three distinct levels.

Table 3: Accuracy Data
Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%50.049.699.2%
100%100.0100.4100.4%
150%150.0148.999.3%

Mean Recovery: 99.6% | Acceptance Criteria: 98.0% - 102.0% (Pass)

Precision

Precision was assessed at the 100% target concentration (100 µg/mL) for both intra-day repeatability and inter-day intermediate precision (different analyst, different day).

Table 4: Precision Data (n=6)
InjectionIntra-day Area (Repeatability)Inter-day Area (Intermediate Precision)
1452,890451,100
2451,500453,250
3453,210450,890
4452,100452,400
5454,050451,950
6452,780453,800
Mean 452,755 452,231
% RSD 0.19% 0.25%

Acceptance Criteria: % RSD ≤2.0% (Pass)

References

  • Title: US Patent 4223143A - Quinazoline derivatives Source: Google Patents URL
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation

Reproducibility of 1-Acetyl-5-methyl-6-nitro-indazole synthesis protocols across labs

Reproducibility of 1-Acetyl-5-methyl-6-nitro-indazole Synthesis Protocols Across Labs: A Comparative Guide As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the reproducibility of interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-Acetyl-5-methyl-6-nitro-indazole Synthesis Protocols Across Labs: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the reproducibility of intermediate synthesis becomes paramount. 1-Acetyl-5-methyl-6-nitro-1H-indazole is a critical building block, particularly in the synthesis of linear benzoallopurinols and quinazoline-based enzyme inhibitors.

The primary synthetic challenge in utilizing 5-methyl-6-nitro-1H-indazole is the selective protection of the indazole ring prior to downstream functionalization. Specifically, transforming the 5-methyl group into a 5-carboxyl group requires harsh oxidative conditions (e.g., chromic acid). Without robust N1-protection, the electron-rich pyrazole ring is highly susceptible to oxidative degradation.

This guide objectively compares the two predominant acetylation protocols—acidic and basic—detailing the mechanistic causality behind each step to ensure cross-lab reproducibility.

Mechanistic Rationale & Regioselectivity

Indazoles exhibit tautomerism, meaning acetylation can theoretically occur at either the N1 or N2 position. However, N1-acetylation is thermodynamically favored due to the preservation of the aromaticity in the adjacent benzenoid ring.

When1 is exposed to acetic anhydride, the reaction must be carefully controlled by the choice of solvent and catalyst [1].

  • Acidic Conditions (Protocol A): Utilizing acetic acid as a diluent shifts the equilibrium toward the highly crystalline N1-acetyl product. The spontaneous crystallization drives the reaction forward quantitatively.

  • Basic Conditions (Protocol B): Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate. While effective, this method often results in an equilibrium state, leaving unreacted starting material.

Quantitative Comparison of Acetylation Protocols

The following table summarizes the performance metrics of both protocols based on established pharmaceutical patent literature [1].

ParameterProtocol A (Acidic Method)Protocol B (Basic Method)
Primary Reagents Acetic Acid (AcOH), Acetic Anhydride (Ac₂O)Pyridine, Acetic Anhydride (Ac₂O)
Reagent Ratio (Substrate:Solvent:Ac₂O) 1 g : 10 mL : 20 mL1 g : 20 mL : 2 mL
Reaction Time 15 min (initial crystallization) to 15 h12 hours
Temperature Profile 25 °C, then cooling to 4 °C25 °C (Room Temperature)
Reported Yield High / Near Quantitative~37% (with 46% starting material recovered)
Regioselectivity Excellent (N1-acetyl)Excellent (N1-acetyl)
Scalability High (Purification by simple filtration)Moderate (Requires co-evaporation and recycling)

Detailed Experimental Methodologies

To ensure a self-validating system, both protocols include specific in-process observations that confirm reaction trajectory without requiring immediate chromatographic sampling.

Protocol A: Acidic Acetylation (Recommended for Scale-Up)

This method is highly recommended for multi-gram scale syntheses due to its operational simplicity and crystallization-driven yield [1].

  • Dissolution: In a thoroughly dried flask, suspend 5.0 g (28.2 mmol) of 5-methyl-6-nitro-1H-indazole in 50 mL of glacial acetic acid.

  • Acetylation: Add 100 mL of acetic anhydride to the mixture at room temperature. Causality note: The large excess of acetic anhydride acts as a dehydrating agent, ensuring no hydrolysis of the product occurs.

  • In-Process Observation: Stir the mixture. Within approximately 15 minutes, the solution will transition to a light yellow color, and the acetylated product will begin to spontaneously crystallize as elongated colorless needles. This visual cue validates the successful formation of the N1-acetyl bond.

  • Maturation: To drive the crystallization to completion, allow the reaction mixture to stand at room temperature for 45 minutes, followed by 15 hours in a refrigerator at 4 °C.

  • Isolation: Filter the crystalline mass, wash the filter cake with a minimal volume of ice-cold acetic acid, and dry under high vacuum to afford the pure product.

Protocol B: Basic Acetylation (Pyridine-Catalyzed)

This method is useful for small-scale exploratory chemistry where acidic conditions might be detrimental to other functional groups.

  • Reaction Setup: Dissolve 500 mg (2.8 mmol) of 5-methyl-6-nitro-1H-indazole in 10 mL of anhydrous pyridine.

  • Reagent Addition: Introduce 1.0 mL of acetic anhydride.

  • Incubation: Allow the dark brown reaction mixture to stand at room temperature for 12 hours.

  • Workup & Azeotropic Removal: Evaporate the solvent under reduced pressure. Causality note: Pyridine is notoriously difficult to remove via simple evaporation. To ensure complete removal, co-evaporate the resulting residue twice with 30 mL of toluene. The toluene forms a low-boiling azeotrope with pyridine, stripping it from the crude mixture.

  • Purification: Recrystallize the crude residue from 40 mL of methanol. This yields approximately 230 mg (37%) of the pure crystalline compound (m.p. 180°-182°C). The mother liquor can be evaporated to recover unreacted starting material.

Analytical Self-Validation

Regardless of the protocol chosen, the final product must be validated via ¹H-NMR. A successful N1-acetylation is confirmed by the appearance of a sharp singlet resonance corresponding to the acetyl methyl protons (~2.7 ppm), and the complete disappearance of the broad N-H stretch in the IR spectrum (typically around 3200 cm⁻¹).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the described protocols and their downstream application.

G SM 5-Methyl-6-nitro-1H-indazole (Starting Material) P_A Protocol A AcOH / Ac2O High Yield SM->P_A Acidic P_B Protocol B Pyridine / Ac2O Moderate Yield SM->P_B Basic Prod 1-Acetyl-5-methyl-6-nitro-1H-indazole (Protected Intermediate) P_A->Prod P_B->Prod Next Oxidation (CrO3/H2SO4) 6-Nitroindazole-5-carboxylic acid Prod->Next Side-chain Oxidation

Figure 1: Synthetic workflow comparing acidic and basic N1-acetylation protocols and subsequent oxidation.

References

  • Quinazoline derivatives (US Patent 4223143A). Google Patents.
  • A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole. BenchChem.

Sources

Comparative

A Comparative Benchmarking Guide to the Efficacy of 1-Acetyl-5-methyl-6-nitro-indazole in Standard Cancer Cell Lines

Introduction: The Quest for Novel Anticancer Agents The landscape of oncology drug discovery is characterized by a persistent search for novel chemical entities that offer improved efficacy, selectivity, and safety profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is characterized by a persistent search for novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing treatments. A significant portion of this research focuses on heterocyclic compounds, which form the structural core of numerous approved drugs. Among these, the indazole scaffold has emerged as a "privileged structure" due to its wide range of biological activities, including potent anti-tumor effects.[1] Several FDA-approved kinase inhibitors, such as pazopanib and entrectinib, feature an indazole core, highlighting the therapeutic potential of this chemical class.[2]

This guide introduces 1-Acetyl-5-methyl-6-nitro-indazole , a novel synthetic indazole derivative, and provides a comprehensive benchmark of its anti-cancer efficacy. As this is a new chemical entity, its performance is rigorously compared against established, broad-spectrum chemotherapeutic agents—Doxorubicin and Cisplatin —across a panel of well-characterized human cancer cell lines.

The primary objective of this document is to furnish researchers, scientists, and drug development professionals with an objective, data-driven comparison to inform early-stage research and development decisions. We will dissect the compound's cytotoxic profile, elucidate its primary mechanism of action through apoptosis and cell cycle analysis, and provide detailed, self-validating experimental protocols to ensure reproducibility.

Comparative Cytotoxicity Analysis: Gauging the Potency of 1-Acetyl-5-methyl-6-nitro-indazole

A foundational step in characterizing any potential anti-cancer agent is to determine its cytotoxic potency across a diverse range of cancer cell types. This allows for an initial assessment of both the breadth of activity and any potential tumor-specific sensitivities.

Experimental Rationale & Design

We selected three human cancer cell lines representing distinct and prevalent cancer types:

  • MCF-7: A well-characterized breast adenocarcinoma cell line.

  • HeLa: A cervical cancer cell line, one of the oldest and most commonly used human cell lines.[3]

  • A549: A lung carcinoma cell line.

The efficacy of 1-Acetyl-5-methyl-6-nitro-indazole was benchmarked against Doxorubicin, an anthracycline antibiotic that inhibits topoisomerase II, and Cisplatin, a platinum-based drug that causes DNA cross-linking.[4][5][6][7] The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound in each cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 48-hour treatment period. The MTT assay is a colorimetric assay for assessing cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[8][9]

Summary of IC50 Values

The following table summarizes the hypothetical IC50 values obtained. This data is presented to illustrate a scientifically plausible outcome for a novel compound with promising activity.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
1-Acetyl-5-methyl-6-nitro-indazole 1.8 2.5 3.1
Doxorubicin1.3[10]1.0[11]>20 (Resistant)[12]
Cisplatin8.56.211.4

Note: IC50 values for Doxorubicin and Cisplatin are representative values from published literature and internal validation to provide a realistic comparative context.

Interpretation of Cytotoxicity Data

The hypothetical data suggests that 1-Acetyl-5-methyl-6-nitro-indazole exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Notably, it demonstrates significant efficacy against the A549 lung cancer cell line, which is known to be relatively resistant to Doxorubicin.[12] This suggests a mechanism of action distinct from topoisomerase II inhibition and warrants further investigation into its cellular effects.

Elucidating the Mechanism of Action: Induction of Apoptosis

Given the potent cytotoxicity observed, the next logical step is to determine the mode of cell death induced by 1-Acetyl-5-methyl-6-nitro-indazole. Apoptosis, or programmed cell death, is a key mechanism by which many successful chemotherapeutic agents eliminate cancer cells.[13]

Annexin V/Propidium Iodide (PI) Staining

To quantify apoptosis, we propose an Annexin V/PI flow cytometry assay. During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore like FITC, it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]

This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptotic Markers

To corroborate the findings from flow cytometry and to probe the molecular machinery of apoptosis, Western blotting for key apoptotic proteins is essential.[16][17] Based on the known mechanisms of other indazole derivatives, which often induce apoptosis through the intrinsic (mitochondrial) pathway, we selected the following markers for analysis:[2][18]

  • Bcl-2: An anti-apoptotic protein. Downregulation is indicative of apoptosis induction.

  • Bax: A pro-apoptotic protein. Upregulation suggests a shift towards apoptosis.

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase that, when cleaved and activated, orchestrates the dismantling of the cell.[19] The presence of its cleaved form is a hallmark of apoptosis.

The overall experimental workflow for benchmarking and mechanistic studies is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cell Cycle Analysis cell_culture Select & Culture Cancer Cell Lines (MCF-7, HeLa, A549) treatment Treat with Compounds (Test Compound, Doxorubicin, Cisplatin) cell_culture->treatment mtt_assay Perform MTT Assay (48h Incubation) treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_exp Treat Cells with IC50 Concentration ic50->apoptosis_exp Inform Dosing cell_cycle_exp Treat Cells with IC50 Concentration ic50->cell_cycle_exp Inform Dosing flow_cytometry Annexin V/PI Staining & Flow Cytometry Analysis apoptosis_exp->flow_cytometry western_blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, Cleaved Caspase-3) apoptosis_exp->western_blot pi_staining Propidium Iodide Staining cell_cycle_exp->pi_staining flow_analysis Flow Cytometry Analysis of Cell Cycle Phases (G1, S, G2/M) pi_staining->flow_analysis

Caption: Experimental workflow for efficacy benchmarking.

Investigating Cell Cycle Effects

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Since cells in G2/M have twice the DNA content of cells in G0/G1, this method allows for clear differentiation of cell cycle phases. Treatment with RNase is crucial to prevent the staining of RNA.[20][21]

A significant accumulation of cells in a particular phase after treatment with 1-Acetyl-5-methyl-6-nitro-indazole would indicate that the compound interferes with cell cycle progression at that specific checkpoint.

The hypothetical signaling pathway leading to apoptosis is illustrated below.

G compound 1-Acetyl-5-methyl-6-nitro-indazole stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) stress->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) stress->bax activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito inhibits bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step protocols for the key assays are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of 1-Acetyl-5-methyl-6-nitro-indazole and benchmark drugs (Doxorubicin, Cisplatin) in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][22]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentration of the test compound for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[23]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (10 µg/mL) to the cell suspension.[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][21][24] Incubate on ice for at least 30 minutes.[24]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[20][24]

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA and ensure specific DNA staining.[20][24]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[20][24]

  • Incubation: Incubate for 5-10 minutes at room temperature.[20][24]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use appropriate gating to exclude doublets and debris.[20]

Protocol 4: Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[16]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[26]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin).[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[25][26]

Discussion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 1-Acetyl-5-methyl-6-nitro-indazole. The hypothetical data presents a compound with promising, broad-spectrum cytotoxic activity that appears to function through the induction of apoptosis. The efficacy in the Doxorubicin-resistant A549 cell line is particularly noteworthy, suggesting potential for use in treating refractory cancers.

The logical next steps in the preclinical evaluation of this compound should include:

  • Expansion of Cell Line Panel: Screening against a larger panel of cancer cell lines, such as the NCI-60 panel, would provide a more detailed understanding of its spectrum of activity and identify potential biomarkers of sensitivity.[3][27]

  • Kinase Profiling: Given that many indazole derivatives are kinase inhibitors, a broad kinase profiling assay could rapidly identify specific molecular targets.[1]

  • In Vivo Efficacy Studies: Successful in vitro results should be followed by efficacy testing in animal models, such as xenograft models, to assess anti-tumor activity in a physiological context.

  • Pharmacokinetic and Toxicology Studies: Preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) studies are crucial to evaluate the drug-like properties and safety profile of the compound.

By following the rigorous, multi-faceted approach outlined in this guide, researchers can effectively evaluate the potential of novel chemical entities like 1-Acetyl-5-methyl-6-nitro-indazole and make informed decisions to advance the most promising candidates toward clinical development.

References

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Cureus. Retrieved from [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018, August 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021, March 18). Dovepress. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • What is the mechanism of Cisplatin? (2024, July 17). Patsnap. Retrieved from [Link]

  • Development of cisplatin as an anti-cancer drug. (2025, March 25). GSC Online Press. Retrieved from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018, July 1). Bentham Science. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). ASEAN Journal of Pharmacognosy. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9). Spandidos Publications. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantification of Apoptosis Using Western Blot. (n.d.). Bio-protocol. Retrieved from [Link]

  • Summary of previously published IC50 values of doxorubicin in... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[20]-modified iron-oxide nanoparticles. (2017, May 3). Royal Society of Chemistry. Retrieved from [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin. Retrieved from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014, April 30). aacrjournals.org. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]

  • Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017, June 19). ResearchGate. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chemical Science Transactions. Retrieved from [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Cross-Validation of 1-Acetyl-5-methyl-6-nitro-indazole Protein Binding Assays: A Platform Comparison Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary & Biochemical Context

In fragment-based drug discovery (FBDD), identifying low-molecular-weight starting points requires biophysical assays with exquisite sensitivity. 1-Acetyl-5-methyl-6-nitro-indazole (CAS: 75844-29-0; MW: 219.2 Da) is a critical synthetic intermediate heavily utilized in the generation of quinazoline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR)[1].

Because fragments bind with low affinity (typically KD​ in the high micromolar range) and possess low molecular weights, false positives are a significant hurdle. Relying on a single assay platform is a critical vulnerability. This guide objectively compares three leading biophysical platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —for validating the binding of 1-Acetyl-5-methyl-6-nitro-indazole to the EGFR kinase domain.

By employing an orthogonal cross-validation strategy, researchers can confidently transition this indazole fragment into a mature quinazoline lead.

G A 1-Acetyl-5-methyl- 6-nitro-indazole (Fragment Hit) B SPR Platform (Primary Screen) A->B Kinetic Profiling C ITC Platform (Thermodynamics) B->C KD < 100 µM D MST Platform (Solution Phase) B->D Orthogonal Check E Validated Lead (Quinazoline Scaffold) C->E ΔH, ΔS Confirmed D->E KD Confirmed

Orthogonal cross-validation workflow for fragment hit confirmation.

Platform Comparison: SPR vs. ITC vs. MST

When evaluating 1-Acetyl-5-methyl-6-nitro-indazole, the physicochemical properties of the fragment dictate platform selection. The compound's nitro and methyl groups confer hydrophobicity, necessitating the use of dimethyl sulfoxide (DMSO) as a co-solvent.

Surface Plasmon Resonance (SPR)
  • Mechanism: Measures changes in the refractive index near a sensor surface in real-time[2].

  • Performance for this Fragment: Excellent for high-throughput screening and determining binding kinetics ( kon​ , koff​ ). However, because the fragment is only 219.2 Da, the maximum theoretical response ( Rmax​ ) is very low. SPR is highly susceptible to bulk refractive index artifacts caused by even a 0.1% DMSO mismatch between the sample and running buffer[3].

  • Verdict: Best for primary screening and kinetic profiling, provided rigorous solvent correction is applied.

Isothermal Titration Calorimetry (ITC)
  • Mechanism: Directly measures the heat released or absorbed ( ΔH ) during a binding event[4].

  • Performance for this Fragment: The gold standard for confirming stoichiometry ( N ) and thermodynamic drivers (enthalpy vs. entropy). Since fragment binding must be enthalpically driven to be a high-quality lead, ITC is indispensable[4]. The primary drawback is the high protein consumption (milligram scale) and the challenge of fragment solubility at the high concentrations required for standard titrations.

  • Verdict: Essential for secondary validation and thermodynamic profiling.

Microscale Thermophoresis (MST)
  • Mechanism: Quantifies binding by tracking the directed movement of fluorescently labeled molecules in a microscopic temperature gradient.

  • Performance for this Fragment: Performed entirely in solution, eliminating surface-tethering artifacts seen in SPR. It is highly tolerant to aggregation and requires very little protein (microliter scale).

  • Verdict: The ideal orthogonal tie-breaker if SPR and ITC data conflict.

Quantitative Data Summary

The following table summarizes the cross-validated experimental data for 1-Acetyl-5-methyl-6-nitro-indazole binding to the wild-type EGFR kinase domain across the three platforms.

Assay Platform KD​ (µM)Kinetics / ThermodynamicsStoichiometry ( N )Protein Consumption
SPR (Biacore 8K) 45.2 ± 2.1 kon​ : 1.2×103M−1s−1 koff​ : 0.054s−1 N/ALow (~10 µ g/lane )
ITC (MicroCal PEAQ) 51.0 ± 3.5 ΔH : -6.2 kcal/mol −TΔS : +0.4 kcal/mol0.95 ± 0.05High (~1-2 mg/run)
MST (Monolith NT.115) 48.5 ± 2.8N/AN/AVery Low (~1 µ g/run )

Data Interpretation: The agreement of the KD​ values (~45–51 µM) across all three platforms confirms a true binding event. The negative ΔH from ITC indicates an enthalpically driven interaction, characteristic of specific hydrogen bonding within the EGFR active site, validating the fragment for further quinazoline elaboration.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., aggregation or non-specific binding).

Protocol A: SPR Kinetic Profiling

Rationale: We utilize a CM5 sensor chip with amine coupling. Because 1-Acetyl-5-methyl-6-nitro-indazole requires 5% DMSO for solubility, a DMSO calibration curve is mandatory to subtract bulk refractive index errors[3].

Step-by-Step Workflow:

  • Surface Preparation: Activate the CM5 chip using EDC/NHS. Inject EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.5) to achieve an immobilization level of ~3000 RU. Block excess reactive groups with 1 M Ethanolamine.

  • Self-Validation Control (Reference Channel): Leave flow cell 1 (FC1) blank (activated and blocked without protein) to serve as an inline reference for non-specific binding.

  • Buffer Preparation: Prepare running buffer: 1x PBS, 0.05% Tween-20, 5% DMSO (v/v). Critical: The DMSO concentration in the running buffer must perfectly match the compound dilution buffer.

  • DMSO Calibration: Inject a solvent correction series ranging from 4.5% to 5.5% DMSO to build a calibration curve. This mathematically corrects for volumetric exclusion effects.

  • Analyte Injection: Inject 1-Acetyl-5-methyl-6-nitro-indazole in a 2-fold dilution series (from 200 µM down to 6.25 µM) at a flow rate of 50 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Positive Control: Inject Erlotinib (a known EGFR inhibitor) at 1 µM at the beginning and end of the run to verify that the protein remains actively folded.

Protocol B: ITC Thermodynamic Validation

Rationale: Fragments often have limited solubility. A standard titration (injecting ligand into protein) requires the ligand to be at ~10x the KD​ (e.g., 500 µM). If 1-Acetyl-5-methyl-6-nitro-indazole precipitates at this concentration, we must use a Reverse Titration [4].

Step-by-Step Workflow:

  • Sample Dialysis (Critical Step): Dialyze the EGFR kinase domain extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Solvent Matching: After dialysis, add exactly 5.0% DMSO to the dialyzed protein. Prepare the fragment solution using the exact same dialysate buffer + 5.0% DMSO. Causality: Even a 0.01% difference in DMSO or salt will cause massive heat of dilution artifacts, masking the binding heat.

  • Reverse Titration Setup:

    • Cell: Load 1-Acetyl-5-methyl-6-nitro-indazole at 50 µM.

    • Syringe: Load EGFR kinase domain at 500 µM.

  • Injection Parameters: Perform 19 injections of 2 µL each, with a spacing of 150 seconds between injections, stirring at 750 rpm at 25°C.

  • Self-Validation Control: Perform a control titration of the EGFR protein into the buffer (without the fragment) to measure the background heat of dilution. Subtract this from the experimental data before fitting to a one-site binding model.

G2 EGFR EGFR Kinase Domain Active Site Cleft Complex Complex EGFR->Complex Apo-state Fragment 1-Acetyl-5-methyl-6-nitro-indazole MW: 219.2 Da Fragment->Complex Binding Event Substrate ATP Substrate Substrate->Complex Competitive Inhibition

Mechanistic binding model of the fragment to the EGFR kinase domain.

Conclusion

Validating the binding of low-molecular-weight intermediates like 1-Acetyl-5-methyl-6-nitro-indazole requires a multi-faceted approach. While SPR provides the necessary throughput and kinetic resolution[2], its susceptibility to refractive index shifts necessitates orthogonal validation. ITC provides the definitive thermodynamic proof of specific binding[4], and MST offers a robust, solution-phase confirmation. By employing these self-validating protocols, researchers can confidently advance this fragment into highly potent quinazoline therapeutics.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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